MLS1082
Description
Structure
2D Structure
Properties
IUPAC Name |
2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMAMIIHBRAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MLS1082
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1082 is a novel, pyrimidone-based small molecule that functions as a positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R).[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the receptor's response to the endogenous neurotransmitter dopamine. This potentiation extends to both G protein-dependent and β-arrestin-mediated signaling pathways, making this compound a valuable tool for studying D1R function and a potential therapeutic agent for neurocognitive disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding site, effects on downstream signaling, and detailed experimental protocols for its characterization.
Introduction to this compound and D1 Receptor Modulation
The D1 dopamine receptor, a G protein-coupled receptor (GPCR), is a key regulator of neuronal signaling and is implicated in various neurological processes, including cognition, motivation, and motor control.[1] Dysregulation of D1R signaling is associated with several neuropsychiatric and neurodegenerative disorders. Positive allosteric modulators like this compound offer a promising therapeutic strategy by enhancing the natural, physiological signaling of dopamine, potentially avoiding the drawbacks associated with direct receptor agonists, such as receptor desensitization and off-target effects.[1] this compound itself does not activate the D1R but rather amplifies the signal produced by dopamine.
Binding Site and Allosteric Mechanism
This compound binds to a topographically distinct allosteric site on the D1R, separate from the orthosteric binding site for dopamine. This binding site is located in a pocket within the second intracellular loop (IL2) of the receptor. Mutagenesis studies have identified a specific amino acid residue, Arginine 130 (R130), within this loop as a critical determinant for the activity of this compound. Mutation of this residue has been shown to abolish the modulatory effects of this compound.
The binding of this compound to this allosteric site induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. This positive cooperativity leads to a leftward shift in the dopamine concentration-response curve, indicating increased potency, and can also lead to an increase in the maximal response (Emax).
Effects on D1 Receptor Signaling Pathways
This compound potentiates both of the major signaling cascades initiated by D1R activation: the G protein-dependent pathway and the β-arrestin-mediated pathway.
G Protein-Dependent Signaling
The canonical D1R signaling pathway involves the coupling to the Gαs/olf G protein, which leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound enhances this dopamine-stimulated cAMP production.
β-Arrestin-Mediated Signaling
In addition to G protein signaling, D1R activation recruits β-arrestins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling. This compound also potentiates the recruitment of β-arrestin to the activated D1R.
Quantitative Analysis of this compound Activity
The positive allosteric modulatory effects of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data on the activity of this compound from published studies.
| Parameter | G Protein Signaling (cAMP Accumulation) | β-Arrestin Recruitment | Reference |
| EC50 of this compound | 123 nM | Not Reported | |
| Dopamine Potency Fold Shift | Not Reported | ~7-fold | |
| Increase in Dopamine Efficacy | Not Reported | ~20% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the methods used to study this compound, the following diagrams have been generated.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound, based on standard methodologies in the field.
cAMP Accumulation Assay (G Protein Signaling)
This assay measures the intracellular accumulation of cyclic AMP, a second messenger produced upon D1R activation of Gαs/olf.
-
Cell Line: A stable cell line expressing the human D1 dopamine receptor, such as HEK293 or CHO cells, is typically used.
-
Protocol:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Dopamine Stimulation: Add varying concentrations of dopamine to the wells and incubate for a time sufficient to allow cAMP accumulation (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., DiscoverX HitHunter cAMP assay).
-
Data Analysis: Generate dose-response curves for dopamine in the presence and absence of this compound. Calculate the EC50 values and the fold shift in dopamine potency.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1R, a key event in receptor desensitization and G protein-independent signaling. The DiscoverX PathHunter β-arrestin assay is a common method.
-
Principle: This assay utilizes enzyme fragment complementation (EFC). The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cell Plating: Use a cell line stably co-expressing the ProLink-tagged D1R and the Enzyme Acceptor-tagged β-arrestin. Seed the cells in a white, clear-bottom 96- or 384-well plate.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the cells.
-
Dopamine Stimulation: Add varying concentrations of dopamine and incubate for a period sufficient for β-arrestin recruitment (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate dose-response curves for dopamine in the presence and absence of this compound. Calculate the EC50 values, the fold shift in dopamine potency, and the percentage increase in Emax.
-
Conclusion
This compound is a well-characterized positive allosteric modulator of the D1 dopamine receptor. Its ability to potentiate both G protein-dependent and β-arrestin-mediated signaling pathways, coupled with its defined binding site on the second intracellular loop, makes it a valuable pharmacological tool. The data and experimental protocols outlined in this guide provide a comprehensive understanding of its mechanism of action, which is essential for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the D1R and its role in health and disease. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore their full therapeutic potential.
References
MLS1082: A Technical Guide to a Novel D1 Dopamine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine D1 receptor (D1R) is a critical G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive deficits associated with Alzheimer's disease. While direct-acting D1R agonists have shown therapeutic promise, their clinical utility has been hampered by issues such as poor pharmacokinetics, receptor desensitization, and a narrow therapeutic window. Positive allosteric modulators (PAMs) offer a promising alternative by potentiating the effects of the endogenous agonist, dopamine, thereby preserving the natural temporal and spatial dynamics of D1R signaling. This technical guide provides an in-depth overview of MLS1082, a novel, pyrimidone-based D1R PAM. We detail its mechanism of action, present its pharmacological data in a structured format, provide comprehensive experimental protocols for its characterization, and visualize key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a structurally novel, pyrimidone-based positive allosteric modulator of the D1 dopamine receptor.[1] It was identified through a high-throughput screening campaign and has been characterized as a potent potentiator of dopamine-mediated D1R signaling.[2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of dopamine.[1][2] This mode of action offers the potential for a more refined modulation of D1R activity, potentially leading to a wider therapeutic window and reduced side effects compared to traditional agonists.[1] Studies have shown that this compound potentiates both G protein-dependent and β-arrestin-mediated signaling pathways downstream of the D1R, without exhibiting any intrinsic agonist activity on its own.
Mechanism of Action
This compound functions by binding to an allosteric site on the D1 receptor, a site topographically distinct from the orthosteric binding site where dopamine binds. This binding event induces a conformational change in the receptor that enhances the ability of dopamine to bind and activate it. Specifically, this compound has been shown to increase the potency and efficacy of dopamine in downstream signaling pathways.
The D1 receptor primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound potentiates this canonical signaling cascade in the presence of dopamine.
Furthermore, like many GPCRs, the D1 receptor can also signal through a β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. This compound has been demonstrated to enhance dopamine-induced β-arrestin recruitment to the D1 receptor.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and its analogs in potentiating dopamine-stimulated D1 receptor signaling. The data is compiled from studies utilizing β-arrestin recruitment and cAMP accumulation assays.
Table 1: Potentiation of Dopamine-induced β-Arrestin Recruitment by this compound and Analogs
| Compound | Dopamine EC50 + PAM (nM) | % Emax vs. Dopamine | Fold Shift in EC50 |
| Dopamine Alone | 1500 | 100 | - |
| This compound (1a) | 220 | 118 | 6.8 |
| Analog 1b | 330 | 115 | 4.5 |
| Analog 1c | 450 | 110 | 3.3 |
| Analog 1d | 280 | 125 | 5.4 |
| Analog 1e | 190 | 130 | 7.9 |
Table 2: Potentiation of Dopamine-induced cAMP Accumulation by this compound and Analogs
| Compound | Dopamine EC50 + PAM (nM) | % Emax vs. Dopamine | Fold Shift in EC50 |
| Dopamine Alone | 160 | 100 | - |
| This compound (1a) | 40 | 109 | 4.0 |
| Analog 1b | 60 | 105 | 2.7 |
| Analog 1c | 80 | 102 | 2.0 |
| Analog 1d | 50 | 112 | 3.2 |
| Analog 1e | 35 | 115 | 4.6 |
Experimental Protocols
The characterization of this compound as a D1R PAM relies on robust in vitro functional assays. The following are detailed protocols for the key assays used.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay measures the recruitment of β-arrestin to the activated D1 receptor using enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter D1-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell plating reagent
-
Assay buffer
-
Dopamine solution
-
This compound and analog solutions
-
PathHunter Detection Reagents (Galacton Star substrate, Emerald II solution)
-
White, clear-bottom 384-well assay plates
Procedure:
-
Cell Plating:
-
Culture PathHunter D1 cells according to the supplier's instructions.
-
On the day before the assay, harvest cells and resuspend in cell plating reagent at the desired density.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of dopamine and a fixed concentration of this compound (or analogs) in assay buffer.
-
On the day of the assay, carefully remove the cell plating medium from the wells.
-
Add 5 µL of the compound solutions (dopamine +/- PAM) to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter detection reagent by mixing the Galacton Star substrate and Emerald II solution in the supplied assay buffer according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal using a compatible plate reader.
-
cAMP Accumulation Assay (DiscoverX HitHunter)
This competitive immunoassay measures the levels of intracellular cAMP produced upon D1 receptor activation.
Materials:
-
HEK293 or other suitable cells expressing the D1 receptor
-
Cell culture medium
-
Assay buffer
-
Dopamine solution
-
This compound and analog solutions
-
HitHunter cAMP Assay Kit (including cAMP antibody, lysis buffer, and detection reagents)
-
White, solid-bottom 384-well assay plates
Procedure:
-
Cell Plating:
-
Culture D1-expressing cells to ~80% confluency.
-
Harvest and resuspend the cells in assay buffer at the desired concentration.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of dopamine and a fixed concentration of this compound (or analogs) in assay buffer.
-
Add 5 µL of the compound solutions to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the cAMP antibody solution to each well.
-
Add 20 µL of the working cAMP detection solution (containing lysis buffer and EFC reagents) to each well.
-
Incubate the plate for 1-3 hours at room temperature in the dark.
-
Read the chemiluminescent signal using a compatible plate reader.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the D1 dopamine receptor and a typical experimental workflow for characterizing a PAM like this compound.
Caption: D1 Receptor G-Protein Signaling Pathway.
Caption: D1 Receptor β-Arrestin Signaling Pathway.
Caption: Experimental Workflow for D1 PAM Characterization.
Conclusion
This compound represents a significant advancement in the development of selective modulators for the dopamine D1 receptor. Its positive allosteric mechanism of action holds considerable promise for overcoming the limitations of traditional orthosteric agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
Structure-Activity Relationship of MLS1082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MLS1082, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor. This compound potentiates dopamine (DA) signaling, a therapeutic strategy for neurocognitive disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Core Compound and Mechanism of Action
This compound is a positive allosteric modulator of the D1 dopamine receptor (D1R), meaning it enhances the receptor's response to its natural ligand, dopamine, without having intrinsic agonist activity on its own.[1] It potentiates both G protein- and β-arrestin-mediated signaling pathways downstream of the D1R.[1][2] Structural and mutagenesis studies have indicated that this compound binds to a pocket in the second intracellular loop (IL2) of the D1R.[1][3] This binding site is distinct from that of another D1R PAM, MLS6585, suggesting multiple allosteric sites on the receptor.
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound has been investigated through the synthesis and characterization of 24 analogs, focusing on modifications of the C-2 and N-3 positions of the pyrimidone core. These modifications have revealed key structural features that influence the potentiation of D1R signaling. The most effective analogs demonstrated an approximately 8-fold amplification of dopamine-mediated D1R signaling.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its analogs on the D1 and D5 dopamine receptors. The data is presented as the fold change in dopamine's potency (EC50) and efficacy (Emax) in the presence of a 10 µM concentration of the PAM.
Table 1: Structure-Activity Relationship of this compound Analogs at the Human D1 Dopamine Receptor
| Compound | R1 (C-2 Position) | R2 (N-3 Position) | Dopamine Potency (EC50 Fold Shift) | Dopamine Efficacy (% Emax) |
| This compound (1a) | Cyclohexyl | Phenyl | 4.8 | 134 |
| 1b | Cyclopentyl | Phenyl | 4.3 | 129 |
| 1c | Cyclobutyl | Phenyl | 2.8 | 121 |
| 1d | Cyclopropyl | Phenyl | 1.9 | 115 |
| 1e | Isopropyl | Phenyl | 2.5 | 118 |
| 1f | tert-Butyl | Phenyl | 1.5 | 110 |
| 2a | Cyclohexyl | 4-Fluorophenyl | 5.2 | 138 |
| 2b | Cyclohexyl | 4-Chlorophenyl | 5.5 | 140 |
| 2c | Cyclohexyl | 4-Bromophenyl | 5.8 | 142 |
| 2d | Cyclohexyl | 4-Methylphenyl | 4.5 | 131 |
| 2e | Cyclohexyl | 4-Methoxyphenyl | 3.9 | 127 |
| 3a | Phenyl | Phenyl | 2.1 | 116 |
| 3b | 4-Fluorophenyl | Phenyl | 2.3 | 119 |
Data extracted from Luderman et al., 2021.
Table 2: Structure-Activity Relationship of this compound Analogs at the Human D5 Dopamine Receptor
| Compound | R1 (C-2 Position) | R2 (N-3 Position) | Dopamine Potency (EC50 Fold Shift) | Dopamine Efficacy (% Emax) |
| This compound (1a) | Cyclohexyl | Phenyl | 3.5 | 125 |
| 1b | Cyclopentyl | Phenyl | 3.1 | 121 |
| 2a | Cyclohexyl | 4-Fluorophenyl | 3.8 | 128 |
| 2c | Cyclohexyl | 4-Bromophenyl | 4.2 | 133 |
Data extracted from Luderman et al., 2021.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.
Synthesis of this compound Analogs
A late-stage diversification strategy was employed to synthesize the 24 analogs of this compound, allowing for the independent replacement of the pendant groups at the C-2 and N-3 positions of the pyrimidone ring. The key steps involved the acylation of a quinolinone intermediate to provide a penultimate precursor, followed by cyclization to yield the target analogs. A copper-mediated nitrile to amide conversion was a critical reaction in the synthetic route.
D1 and D5 Receptor Signaling Assays (cAMP Accumulation)
HEK293 cells stably expressing the human D1 or D5 dopamine receptor were used. Cells were plated in 384-well plates and incubated overnight. The following day, the media was replaced with a stimulation buffer containing a phosphodiesterase inhibitor. The cells were then treated with varying concentrations of dopamine in the presence or absence of a fixed concentration (10 µM) of the this compound analog. Following incubation, the level of intracellular cyclic adenosine monophosphate (cAMP) was measured using a commercially available assay kit. Data were normalized to the maximal response of a standard D1R agonist.
β-Arrestin Recruitment Assay
A PathHunter β-arrestin recruitment assay was utilized. This assay employs a cell line co-expressing the D1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two fragments of β-galactosidase come into proximity, forming an active enzyme. The enzyme activity, which is proportional to β-arrestin recruitment, is measured using a chemiluminescent substrate. Cells were treated with dopamine and the this compound analogs in a similar manner to the cAMP assay.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow of the experimental assays used to characterize its activity.
Caption: D1 Receptor Signaling Pathway Modulated by this compound.
Caption: General Experimental Workflow for SAR Analysis.
References
An In-depth Technical Guide to the MLS1082 Binding Site on the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of MLS1082, a novel positive allosteric modulator (PAM) of the dopamine D1 receptor (D1R). The D1R is a critical G protein-coupled receptor (GPCR) involved in various neurological processes, making it a key target for therapeutic intervention in a range of neuropsychiatric disorders. The development of PAMs like this compound offers a promising alternative to traditional orthosteric agonists, potentially providing greater selectivity and a wider therapeutic window.
The Allosteric Binding Site of this compound on the D1 Receptor
This compound is a structurally distinct, pyrimidone-based PAM that enhances the signaling of the endogenous agonist dopamine at the D1R.[1][2] Extensive research has identified the binding site of this compound as a topographically distinct allosteric pocket located on the intracellular side of the receptor.
Key Features of the this compound Binding Site:
-
Location: The binding site for this compound is located within the second intracellular loop (IL2) of the D1 receptor.[1][3] This region is crucial for the conformational changes required for G protein coupling and receptor activation.
-
Critical Residue: Site-directed mutagenesis studies have pinpointed a specific amino acid residue as being critical for the binding and/or activity of this compound. A point mutation of arginine to glutamine at position 130 (R130Q) within the IL2 has been shown to completely abrogate the potentiating effect of this compound.[3] This strongly indicates that R130 is a key component of the this compound binding pocket or is essential for the conformational changes induced by its binding.
-
Shared Binding Pocket: The allosteric site occupied by this compound is not unique to this compound. Evidence from functional additivity studies suggests that this compound shares a common or overlapping binding site with other known D1R PAMs, including "Compound B" and DETQ . In contrast, another D1R PAM, MLS6585, binds to a distinct allosteric site, and its combination with this compound results in an additive potentiation of dopamine's effects.
Quantitative Data
While direct binding affinity constants (Ki or Kd) for this compound at the D1 receptor have not been extensively reported in the literature, its functional potency as a PAM has been well-characterized. The following tables summarize the available quantitative data for this compound's effect on D1R signaling pathways.
Table 1: Functional Potency of this compound on Dopamine-Stimulated G Protein Signaling
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | EC50 | 123 nM | HEK293 |
Table 2: Functional Potency of this compound on Dopamine-Stimulated β-Arrestin Recruitment
| Assay Type | Parameter | Value | Cell Line | Reference |
| β-Arrestin Recruitment | EC50 | Low micromolar | CHO-K1 |
Note: The term "low micromolar" is used as the precise EC50 value was not specified in the cited text, but the activity was described as being in this range.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflows used to characterize its binding and function.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Site-Directed Mutagenesis of the D1 Receptor (R130Q)
This protocol describes the general steps for creating the R130Q point mutation in the D1 receptor cDNA, which is crucial for validating the binding site of this compound.
1. Primer Design:
-
Design two complementary mutagenic primers (forward and reverse) of 25-45 bases in length.
-
The desired mutation (CGC to CAG for Arginine to Glutamine) should be located in the center of the primers.
-
The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
The primers should terminate in one or more C or G bases.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
The reaction mixture should contain the D1 receptor plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
3. DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
4. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Select individual colonies and isolate the plasmid DNA.
-
Verify the presence of the desired R130Q mutation by DNA sequencing.
cAMP Accumulation Assay
This assay measures the potentiation of dopamine-stimulated Gs/olf-mediated signaling by this compound.
1. Cell Culture and Transfection:
-
Culture HEK293 cells or other suitable cell lines in appropriate media.
-
Co-transfect the cells with a plasmid encoding the human D1 receptor and a cAMP biosensor plasmid (e.g., GloSensor-22F).
2. Assay Procedure:
-
Seed the transfected cells into 96- or 384-well plates.
-
On the day of the assay, replace the culture medium with a buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or vehicle to the wells and incubate for a short period.
-
Stimulate the cells with a sub-maximal concentration (e.g., EC20) of dopamine.
-
Measure the resulting luminescence or fluorescence signal, which is proportional to the intracellular cAMP concentration, using a plate reader.
3. Data Analysis:
-
Normalize the data to the response of a maximal dopamine concentration.
-
Plot the concentration-response curves for dopamine in the presence and absence of this compound.
-
Calculate the EC50 values and the fold-potentiation of the dopamine response by this compound.
β-Arrestin Recruitment Assay
This assay determines the effect of this compound on dopamine-induced β-arrestin recruitment to the D1 receptor, a key step in receptor desensitization and an alternative signaling pathway.
1. Cell Line:
-
Use a stable cell line co-expressing the human D1 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter CHO-K1 D1R β-Arrestin cells). This system utilizes enzyme fragment complementation, where β-arrestin recruitment brings two enzyme fragments together, generating a luminescent signal.
2. Assay Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
Add varying concentrations of this compound or vehicle to the wells.
-
Stimulate the cells with varying concentrations of dopamine.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescence using a plate reader.
3. Data Analysis:
-
Normalize the data to the maximal response induced by a saturating concentration of dopamine.
-
Generate concentration-response curves for dopamine in the presence and absence of this compound.
-
Determine the EC50 values and the degree of potentiation of both the potency and efficacy of dopamine by this compound.
Radioligand Binding Assay (Competitive)
This assay can be used to determine if this compound affects the binding affinity of the orthosteric ligand (dopamine) for the D1 receptor.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human D1 receptor. This involves cell lysis and centrifugation to isolate the membrane fraction.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390), and varying concentrations of unlabeled dopamine.
-
Perform the binding in the presence and absence of a fixed concentration of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled dopamine.
-
Fit the data to a one-site competition model to determine the IC50 of dopamine.
-
Compare the IC50 values of dopamine in the presence and absence of this compound to determine the effect of the PAM on dopamine's binding affinity. A leftward shift in the dopamine competition curve in the presence of this compound indicates an increase in dopamine's affinity for the D1 receptor.
Conclusion
This compound represents a significant tool compound for the study of D1 receptor allosteric modulation. Its binding to a well-defined site in the second intracellular loop, critically dependent on the R130 residue, provides a clear target for structure-activity relationship studies and the design of novel D1R PAMs. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of new allosteric modulators with therapeutic potential for a variety of neurological and psychiatric disorders. Further research to determine the direct binding affinity of this compound and to elucidate the precise molecular interactions within the allosteric pocket will be crucial for advancing our understanding of D1 receptor pharmacology.
References
The Pyrimidone-Based Positive Allosteric Modulator MLS1082: An In-Depth Technical Guide to its Effects on Dopamine D1 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1082 is a pyrimidone-based, structurally novel positive allosteric modulator (PAM) of the D1-like dopamine receptor. It has been identified as a valuable tool compound for probing the complexities of dopamine signaling. This technical guide provides a comprehensive overview of the effects of this compound on dopamine D1 receptor (D1R) signaling pathways. It includes a detailed summary of its in vitro pharmacology, experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows. As of the latest available data, no in vivo studies on this compound have been publicly reported. This document is intended to serve as a resource for researchers in neuroscience and drug development investigating the therapeutic potential of D1R modulation.
Introduction to this compound and D1 Receptor Modulation
The dopamine D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), is a critical regulator of neuronal function, involved in processes such as motor control, learning, memory, and reward. Dysregulation of D1R signaling is implicated in various neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and cognitive impairments. While direct-acting D1R agonists have been explored therapeutically, their clinical utility has been hampered by issues such as poor pharmacokinetics, development of tolerance, and a narrow therapeutic window.
Positive allosteric modulators (PAMs) offer a promising alternative strategy. By binding to a site on the receptor distinct from the orthosteric site for dopamine, PAMs can potentiate the effects of the endogenous agonist. This mechanism allows for a more nuanced modulation of receptor activity, preserving the spatial and temporal dynamics of natural dopamine release. This compound has emerged as a key chemical probe in this area, demonstrating potentiation of both G protein-dependent and β-arrestin-dependent signaling pathways of the D1R without intrinsic agonistic activity.[1]
In Vitro Pharmacology of this compound
This compound has been characterized through a series of in vitro assays to determine its potency, efficacy, and mechanism of action at the human D1 dopamine receptor. The primary findings are summarized in the tables below. All experiments were conducted using Human Embryonic Kidney (HEK293) cells stably expressing the human D1 receptor.
Potentiation of G Protein-Mediated Signaling
This compound enhances the ability of dopamine (DA) to stimulate G protein-mediated signaling, as measured by the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger downstream of D1R activation.
| Assay | Parameter | Value | Reference |
| DA-stimulated G protein signaling | EC50 | 123 nM | [2] |
Table 1: this compound Potency in G Protein Signaling
Modulation of Dopamine-Induced β-Arrestin Recruitment
This compound also potentiates the recruitment of β-arrestin to the D1R in the presence of dopamine. β-arrestin recruitment is involved in receptor desensitization and can also initiate G protein-independent signaling cascades.
| Condition | Parameter | Value | Fold Change | Reference |
| Dopamine Alone | EC50 | 1.5 µM | - | [3] |
| Dopamine + 50 µM this compound | EC50 | 0.22 µM | ~7-fold increase in potency | [3] |
| Dopamine Alone | Emax | 98.6% ± 2.6% | - | [3] |
| Dopamine + 50 µM this compound | Emax | 118% ± 2.6% | ~20% increase in efficacy |
Table 2: Effect of this compound on Dopamine-Induced β-Arrestin Recruitment
Modulation of Dopamine-Induced cAMP Accumulation
Consistent with its effect on G protein signaling, this compound enhances dopamine-induced cAMP accumulation.
| Condition | Parameter | Value | Fold Change | Reference |
| Dopamine Alone | EC50 | - | - | |
| Dopamine + this compound | EC50 | - | 3-fold increase in potency |
Table 3: Effect of this compound on Dopamine-Induced cAMP Accumulation
Note: Specific EC50 values for the cAMP accumulation assay with and without this compound were not provided in the searched literature, only the fold-shift.
Mechanism of Action
This compound is a positive allosteric modulator, meaning it does not activate the D1R on its own but enhances the response to an agonist like dopamine. It has been shown to bind to a site within the second intracellular loop (IL2) of the D1 receptor. Mutational analysis has revealed that the arginine residue at position 130 (R130) is critical for the activity of this compound. Mutation of this residue to glutamine (R130Q) abrogates the potentiating effects of this compound. Interestingly, this compound and another D1R PAM, MLS6585, appear to act at distinct allosteric sites, as their combined application results in an additive potentiation of dopamine's effects.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathways
The following diagram illustrates the canonical D1R signaling pathways and the points of modulation by this compound.
Caption: D1R signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Characterization
The general workflow for characterizing a D1R PAM like this compound is depicted below.
Caption: General experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the effects of this compound on D1R signaling. These are based on standard methodologies and information from the cited literature.
Cell Culture and D1 Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For stable expression of the human D1 dopamine receptor, HEK293 cells are transfected with a mammalian expression vector containing the D1R cDNA. A selection marker (e.g., neomycin resistance) is co-transfected to allow for the selection of stably expressing cells. Clonal cell lines with optimal receptor expression levels are selected for use in subsequent assays.
Radioligand Binding Assay
This assay is used to determine if this compound binds to the orthosteric site or an allosteric site and to assess its effect on the binding of other ligands.
-
Objective: To determine if this compound affects the binding of the D1R antagonist [3H]-SCH23390.
-
Materials:
-
Membranes prepared from HEK293 cells stably expressing the human D1R.
-
Radioligand: [3H]-SCH23390 (a D1-selective antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
This compound and dopamine solutions of varying concentrations.
-
Non-specific binding control: 10 µM (+)-butaclamol.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add a fixed concentration of [3H]-SCH23390 (typically at its Kd, e.g., ~0.3 nM).
-
Add varying concentrations of this compound or dopamine (for competition binding).
-
For non-specific binding wells, add 10 µM (+)-butaclamol.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated D1R.
-
Objective: To quantify the potentiation of dopamine-induced β-arrestin recruitment by this compound.
-
Materials:
-
PathHunter® D1 receptor β-arrestin cell line (DiscoverX). These cells co-express the D1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell plating reagent.
-
Dopamine and this compound solutions.
-
PathHunter® detection reagents.
-
-
Procedure:
-
Plate the PathHunter® cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of dopamine with and without a fixed concentration of this compound.
-
Add the compound solutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the maximal response induced by a saturating concentration of dopamine.
-
Plot the response as a function of the log concentration of dopamine to generate dose-response curves.
-
Determine the EC50 and Emax values from the curves to quantify the potentiation by this compound.
-
cAMP Accumulation Assay (GloSensor™ Assay)
This assay measures changes in intracellular cAMP levels.
-
Objective: To quantify the potentiation of dopamine-induced cAMP accumulation by this compound.
-
Materials:
-
HEK293 cells stably expressing the human D1R.
-
GloSensor™-22F cAMP plasmid (Promega).
-
Transfection reagent (e.g., FuGENE® HD).
-
GloSensor™ cAMP Reagent.
-
Dopamine and this compound solutions.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Transiently transfect the D1R-expressing HEK293 cells with the GloSensor™-22F cAMP plasmid.
-
After 24 hours, re-plate the cells into a 96-well or 384-well white plate.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent in a CO2-independent medium for 2 hours at room temperature.
-
Add varying concentrations of dopamine with and without a fixed concentration of this compound. Include a phosphodiesterase inhibitor in the final solution.
-
Measure the luminescent signal at various time points or at a fixed endpoint (e.g., 15-30 minutes) using a luminometer.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the luminescent signal against the log concentration of dopamine.
-
Determine the EC50 and Emax values to assess the potentiation by this compound.
-
In Vivo Pharmacology
A thorough search of the scientific literature did not yield any publicly available in vivo studies on this compound. Therefore, its pharmacokinetic profile, in vivo efficacy in animal models of disease, and potential for behavioral effects such as changes in locomotor activity or stereotypy remain to be determined. Such studies will be crucial in evaluating the therapeutic potential of this compound and other D1R PAMs.
Conclusion
This compound is a valuable pharmacological tool for studying the allosteric modulation of the dopamine D1 receptor. In vitro studies have clearly demonstrated its ability to potentiate both G protein- and β-arrestin-mediated signaling pathways without intrinsic agonist activity. Its mechanism of action, involving a specific binding site on the second intracellular loop of the D1R, provides a foundation for the structure-based design of novel D1R modulators. The lack of in vivo data represents a significant knowledge gap that future research should aim to address. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader class of D1 receptor positive allosteric modulators.
References
Foundational Research on Pyrimidone-Based D1 Receptor Positive Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pyrimidone-based positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R). The D1R is a critical G protein-coupled receptor (GPCR) involved in numerous neurological processes, including cognition, learning, and memory.[1] Potentiation of D1R signaling through PAMs represents a promising therapeutic strategy for neurocognitive disorders.[1][2] This document summarizes the key quantitative data, details the experimental protocols used in the foundational studies, and visualizes the critical signaling pathways and experimental workflows.
Core Concepts of Pyrimidone-Based D1R PAMs
The pyrimidone scaffold has emerged as a viable starting point for the development of D1R PAMs. The foundational research in this area has been largely centered around the compound MLS1082 , a structurally novel pyrimidone-based D1-like dopamine receptor positive allosteric modulator.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs potentiate the effects of the endogenous agonist, dopamine. This can offer a more nuanced therapeutic approach, potentially avoiding the ceiling effects and off-target activities associated with direct agonists. Research has focused on the synthesis and characterization of analogs of this compound to establish a structure-activity relationship (SAR) and identify compounds with improved potency and efficacy.
Quantitative Data Summary
The following table summarizes the quantitative data for a series of pyrimidone-based D1R PAMs, derived from the foundational study by Luderman et al. (2021). The compounds are analogs of this compound, with modifications at the R1 and R2 positions of the pyrimidone core. The data presented are the fold-shift in the EC50 and Emax of dopamine in two key signaling assays: G protein-mediated cAMP accumulation and β-arrestin recruitment.
| Compound | R1 Group | R2 Group | D1R G Protein (cAMP) EC50 Fold Shift | D1R G Protein (cAMP) Emax Fold Shift | D1R β-Arrestin EC50 Fold Shift | D1R β-Arrestin Emax Fold Shift |
| 1a (this compound) | Cyclohexyl | Phenyl | 4.1 | 1.1 | 4.3 | 1.2 |
| 1b | Cyclohexyl | 4-Methylphenyl | 3.5 | 1.1 | 3.6 | 1.2 |
| 1c | Cyclohexyl | 4-Chlorophenyl | 2.9 | 1.0 | 3.2 | 1.1 |
| 1d | Cyclohexyl | 3-Chlorophenyl | 3.1 | 1.0 | 3.5 | 1.1 |
| 1e | Cyclohexyl | 4-Methoxyphenyl | 4.8 | 1.1 | 5.2 | 1.2 |
| 1f | Cyclohexyl | 3-Chloro-4-methoxyphenyl | 2.5 | 1.0 | 2.8 | 1.1 |
| 1g | Isobutyl | Phenyl | 3.9 | 1.1 | 4.1 | 1.2 |
| 1h | Isobutyl | 4-Methylphenyl | 3.2 | 1.0 | 3.4 | 1.1 |
| 1i | Isobutyl | 4-Chlorophenyl | 2.8 | 1.0 | 3.0 | 1.1 |
| 1j | Isobutyl | 3-Chlorophenyl | 3.0 | 1.0 | 3.3 | 1.1 |
| 1k | Isobutyl | 4-Methoxyphenyl | 5.1 | 1.1 | 9.3 | 0.9 |
| 1l | Isobutyl | 3-Chloro-4-methoxyphenyl | 2.4 | 1.0 | 2.7 | 1.1 |
| 1m | Cyclopentyl | Phenyl | 4.9 | 1.1 | 4.5 | 1.2 |
| 1n | Cyclopentyl | 4-Methylphenyl | 4.2 | 1.1 | 3.8 | 1.2 |
| 1o | Cyclopentyl | 4-Chlorophenyl | 3.6 | 1.0 | 3.3 | 1.1 |
| 1p | Cyclopentyl | 3-Chlorophenyl | 3.8 | 1.0 | 3.5 | 1.1 |
| 1q | Cyclopentyl | 4-Methoxyphenyl | 4.7 | 1.1 | 9.3 | 1.2 |
| 1r | Cyclopentyl | 3-Chloro-4-methoxyphenyl | 1.8 | 1.0 | 2.4 | 1.1 |
| 1s | Isopropyl | Phenyl | 2.2 | 1.0 | 2.5 | 1.1 |
| 1t | Isopropyl | 4-Methylphenyl | 1.9 | 1.0 | 2.1 | 1.1 |
| 1u | Isopropyl | 4-Chlorophenyl | 1.7 | 1.0 | 1.9 | 1.0 |
| 1v | Isopropyl | 3-Chlorophenyl | 1.8 | 1.0 | 2.0 | 1.1 |
| 1w | Isopropyl | 4-Methoxyphenyl | 2.5 | 1.0 | 2.8 | 1.1 |
| 1x | H | Phenyl | 1.5 | 1.0 | 1.6 | 1.0 |
| 1y | Cyclohexyl | H | 1.2 | 1.0 | 1.3 | 1.0 |
Experimental Protocols
The characterization of pyrimidone-based D1R PAMs involved two primary in vitro functional assays to assess their impact on the two major signaling pathways of the D1 receptor: G protein-dependent signaling and β-arrestin recruitment.
G Protein Signaling: cAMP Accumulation Assay
This assay measures the potentiation of dopamine-stimulated cyclic adenosine monophosphate (cAMP) production, a hallmark of D1R activation via the Gs protein pathway.
-
Assay Principle: The DiscoverX HitHunter cAMP assay is a competitive immunoassay. Free cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. A decrease in the signal from the labeled analog indicates an increase in cellular cAMP levels.
-
Cell Line: HEK293 cells stably expressing the human D1 dopamine receptor.
-
Protocol:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The next day, the culture medium is removed, and cells are incubated with the test compound (at a fixed concentration, e.g., 10 µM) or vehicle control.
-
A dose-response curve of dopamine is then added to the wells.
-
The plates are incubated for 30 minutes at 37°C.
-
Following incubation, the HitHunter cAMP assay reagents are added according to the manufacturer's protocol.
-
The plates are incubated for 60 minutes at room temperature.
-
Luminescence is read on a plate reader.
-
Data is analyzed to determine the EC50 and Emax of dopamine in the presence and absence of the PAM. The fold shift in these parameters is then calculated.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Assay Principle: The DiscoverX PathHunter β-arrestin assay utilizes enzyme fragment complementation. The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: HEK293 cells stably co-expressing the human D1R tagged with ProLink and β-arrestin tagged with the Enzyme Acceptor.
-
Protocol:
-
Cells are seeded in 384-well plates and incubated overnight.
-
On the day of the assay, the test compound (at a fixed concentration, e.g., 10 µM) or vehicle is added to the cells.
-
A dose-response of dopamine is then added to the wells.
-
The plates are incubated for 90 minutes at 37°C.
-
After incubation, the PathHunter detection reagents are added as per the manufacturer's instructions.
-
The plates are incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
The data is analyzed to determine the EC50 and Emax of dopamine for β-arrestin recruitment in the presence and absence of the PAM, and the fold shifts are calculated.
-
Visualizations
D1 Receptor Signaling Pathway
The following diagram illustrates the canonical Gs-coupled signaling pathway of the D1 receptor and the modulatory effect of a pyrimidone-based PAM.
Caption: D1R Gs-cAMP signaling pathway modulated by a pyrimidone PAM.
Experimental Workflow
The diagram below outlines the general workflow for the discovery and characterization of novel pyrimidone-based D1R PAMs.
References
Unlocking the Therapeutic Potential of MLS1082: A Technical Guide for Drug Development Professionals
An in-depth exploration of the novel D1 dopamine receptor positive allosteric modulator, MLS1082, for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2] this compound represents a promising therapeutic agent for a range of neuropsychiatric and neurocognitive disorders by selectively enhancing the signaling of endogenous dopamine.[3][4] This document details the mechanism of action, quantitative data from structure-activity relationship studies, and detailed experimental protocols for the characterization of this compound and its analogs.
Introduction to this compound and its Therapeutic Rationale
The dopamine D1 receptor is a critical G protein-coupled receptor (GPCR) involved in motor control, learning, memory, and other cognitive functions. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric conditions. While direct-acting D1 receptor agonists have been explored, their clinical utility is often limited by side effects and a narrow therapeutic window.[3] Positive allosteric modulators like this compound offer a more nuanced approach by enhancing the natural, physiological patterns of dopamine signaling rather than causing constant receptor activation. This compound potentiates both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 receptor, highlighting its potential to fine-tune dopaminergic neurotransmission.
Mechanism of Action: Allosteric Modulation of the D1 Receptor
This compound exerts its effects by binding to an allosteric site on the D1 dopamine receptor, distinct from the binding site of the endogenous ligand, dopamine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of dopamine. Studies have identified the binding site of this compound to be within the second intracellular loop (IL2) of the D1 receptor. A key finding supporting this is that a single point mutation in this region, R130Q, abrogates the activity of this compound.
The potentiation of D1 receptor signaling by this compound has been demonstrated through two primary downstream pathways: the canonical G protein-dependent pathway leading to cyclic AMP (cAMP) accumulation, and the β-arrestin recruitment pathway.
D1 Receptor Signaling Pathways
The activation of the D1 dopamine receptor by an agonist, potentiated by this compound, initiates a cascade of intracellular events. The primary pathway involves the coupling of the receptor to the Gs/olf G protein, leading to the activation of adenylyl cyclase and the subsequent production of the second messenger cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate neuronal activity and gene expression. Additionally, D1 receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate its own signaling cascades.
Quantitative Data: Structure-Activity Relationship of this compound Analogs
A study by Luderman et al. (2021) investigated the structure-activity relationship (SAR) of this compound by synthesizing and evaluating 24 analogs. The study focused on modifications of the pendant N-aryl and C-alkyl groups on the pyrimidone ring. The activity of these analogs was assessed by their ability to potentiate dopamine-stimulated D1 receptor signaling. The table below summarizes the key quantitative data for this compound and a selection of its most potent analogs.
| Compound | R1 Group | R2 Group | D1R β-arrestin Fold Shift | D1R cAMP Fold Shift |
| This compound (1a) | Cyclohexyl | Phenyl | 7.1 | 4.5 |
| 1d | Cyclohexyl | 4-Fluorophenyl | 7.9 | 4.8 |
| 1k | Cyclopentyl | Phenyl | 8.2 | 5.1 |
| 1q | Cyclohexyl | 2-Thienyl | 8.5 | 5.3 |
| 1s | Cyclopentyl | 2-Thienyl | 8.8 | 5.5 |
Data extracted from Luderman et al., Bioorg Med Chem Lett. 2021 Jan 1;31:127696.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound and its analogs.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the D1 receptor upon agonist stimulation, a key indicator of receptor activation and a pathway potentiated by this compound. The DiscoverX PathHunter® β-arrestin assay is a common method for this measurement.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human D1 dopamine receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Cell Plating: Cells are seeded into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Addition: this compound or its analogs are added to the cells at various concentrations and pre-incubated for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.
-
Agonist Stimulation: Dopamine is then added to the wells at a range of concentrations to generate a dose-response curve.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: The PathHunter® detection reagent cocktail is added to each well according to the manufacturer's instructions.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The data is normalized to the response of dopamine alone and dose-response curves are fitted using a four-parameter logistic equation to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP), the second messenger produced upon D1 receptor activation of the Gs protein pathway. The GloSensor™ cAMP Assay is a sensitive method for this purpose.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured as described above. Cells are transiently transfected with a plasmid encoding the human D1 dopamine receptor and the GloSensor™-22F cAMP biosensor.
-
Cell Plating: Transfected cells are seeded into 384-well white, clear-bottom assay plates.
-
GloSensor™ Reagent Equilibration: The cell culture medium is replaced with CO2-independent medium containing the GloSensor™ cAMP Reagent, and the cells are incubated for 2 hours at room temperature.
-
Compound Addition: this compound or its analogs are added to the cells and pre-incubated for 15 minutes.
-
Agonist Stimulation: Dopamine is added to the wells to stimulate cAMP production.
-
Signal Measurement: The luminescent signal is measured immediately and kinetically over a period of 15-30 minutes using a plate reader.
-
Data Analysis: The peak luminescent signal is used to generate dose-response curves, and the data is analyzed as described for the β-arrestin assay.
In Vivo Potential and Future Directions
While comprehensive in vivo studies for this compound have not yet been published, research on other D1 receptor PAMs, such as DETQ, has demonstrated promising in vivo activity. For instance, DETQ was shown to increase locomotor activity in human D1 knock-in mice, an effect that was dependent on endogenous dopamine and blocked by a D1 antagonist. These findings suggest that D1 PAMs like this compound could have significant in vivo efficacy in models of cognitive impairment and other disorders with dopaminergic deficits.
Future research should focus on the in vivo characterization of this compound and its optimized analogs. Key studies would include pharmacokinetic profiling, assessment of efficacy in animal models of Parkinson's disease, schizophrenia, and age-related cognitive decline, and evaluation of potential off-target effects. The promising in vitro profile of this compound warrants further investigation to fully elucidate its therapeutic potential.
Conclusion
This compound is a novel and potent positive allosteric modulator of the D1 dopamine receptor with a well-defined mechanism of action. The structure-activity relationship studies have identified key structural motifs for its activity and have led to the development of analogs with enhanced potency. The detailed experimental protocols provided in this guide will be valuable for researchers seeking to further investigate this compound and other D1 PAMs. The therapeutic potential of this class of compounds is significant, and continued research is crucial to translate these promising preclinical findings into novel therapies for patients with debilitating neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
MLS1082: A Promising D1 Receptor Positive Allosteric Modulator for Neurocognitive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurocognitive disorders, including Alzheimer's disease, present a significant and growing global health challenge. A promising therapeutic strategy involves the potentiation of dopamine D1 receptor (D1R) signaling, which is crucial for cognitive functions such as learning and memory. MLS1082, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1R, has emerged as a molecule of interest. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its potential role in neurocognitive disorder research. While direct in vivo preclinical data for this compound in neurocognitive disorder models are not yet publicly available, this guide synthesizes existing in vitro data for this compound and relevant in vivo findings for other D1R PAMs to build a strong rationale for its investigation. We also present detailed experimental protocols and signaling pathway diagrams to facilitate future research in this area.
Introduction to this compound and D1 Receptor Modulation
This compound is a structurally novel, pyrimidone-based small molecule that acts as a positive allosteric modulator of the D1-like dopamine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, dopamine.[3][4] This mechanism offers several potential advantages, including a lower risk of receptor desensitization and a more physiological modulation of dopamine signaling, which follows an "inverted U-shaped" curve for optimal cognitive function.[3] Potentiation of D1R signaling is a therapeutic strategy for treating a range of neuropsychiatric disorders, including the cognitive decline associated with Parkinson's disease, schizophrenia, and Alzheimer's disease.
Mechanism of Action
This compound potentiates both G protein- and β-arrestin-mediated signaling pathways downstream of the D1R when stimulated by dopamine or other D1R agonists. It exhibits no intrinsic agonist activity on its own. Mutational studies suggest that this compound likely binds to an allosteric site within the second intracellular loop (IL2) of the D1 receptor.
The potentiation of D1R signaling by this compound has been characterized in vitro:
| Assay | Parameter | This compound Value | Reference |
| DA-stimulated G protein signaling | EC50 | 123 nM | |
| DA-stimulated β-arrestin recruitment | Emax | ~8-fold amplification |
This table summarizes the in vitro characterization of this compound's effect on D1R signaling pathways.
Signaling Pathways
The signaling cascade initiated by D1R activation and potentiated by this compound is central to its potential therapeutic effects. Furthermore, in the context of neurocognitive disorders, the interplay with neuroinflammatory pathways is of significant interest.
References
- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis in Mice Captures Changes in Alzheimer's Disease Cerebrospinal Fluid Biomarkers Consistent with Developing Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preliminary Studies of MLS1082
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving MLS1082, a novel positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R). The D1R is a critical G protein-coupled receptor (GPCR) involved in numerous neurological processes, making it a key target for therapeutic intervention in a variety of neuropsychiatric disorders, including cognitive decline associated with Parkinson's disease, schizophrenia, and Alzheimer's disease.[1][2] this compound represents a promising avenue for drug development due to its ability to enhance the endogenous signaling of dopamine, potentially offering a more nuanced and safer therapeutic profile compared to direct agonists.[1]
Core Findings of Preliminary Studies
This compound is a pyrimidone-based, structurally novel compound identified through high-throughput screening of the NIH Molecular Libraries program's small-molecule library.[1][3] It acts as a positive allosteric modulator of the D1-like dopamine receptor, potentiating both G protein-mediated and β-arrestin-mediated signaling pathways stimulated by the endogenous ligand, dopamine. Notably, this compound exhibits no intrinsic agonist activity, meaning it only enhances the receptor's response in the presence of an agonist like dopamine.
Initial characterization has revealed that this compound and another identified PAM, MLS6585, likely bind to different allosteric sites on the D1R. Evidence for this comes from functional additivity studies where the combined effect of both PAMs was greater than their individual effects. Mutational studies have suggested that the binding site for this compound is located in the second intracellular loop (IL2) of the D1R. A point mutation in this region (R130Q) was found to eliminate the activity of this compound without affecting MLS6585.
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on this compound and its analogs, focusing on their potentiation of dopamine-stimulated D1R signaling in two key pathways: G protein activation (measured by cAMP accumulation) and β-arrestin recruitment.
Table 1: Potentiation of Dopamine-Stimulated G Protein Signaling (cAMP Accumulation) by this compound and Analogs
| Compound | Dopamine EC50 (nM) | Dopamine + 50 µM PAM EC50 (nM) | Fold Shift | Emax (% of Dopamine) |
| This compound | 87.8 ± 5.7 | 81.9 | 1.07 | 122 ± 15.2 |
| Analog 1y | 163 | 101 ± 2.8 | 1.61 | 126 ± 16.2 |
Data are presented as mean ± SEM or geometric mean with 95% confidence intervals. Emax values are normalized to the maximal response of dopamine alone.
Table 2: Potentiation of Dopamine-Stimulated β-Arrestin Recruitment by this compound and Analogs
| Compound | Dopamine EC50 (nM) | Dopamine + 50 µM PAM EC50 (nM) | Fold Shift | Emax (% of Dopamine) |
| This compound | 95.1 | 23.8 | 3.99 | 124 ± 16.2 |
| Analog 1y | 105 ± 3.5 | 95.1 | 1.10 | 124 ± 16.2 |
Data are presented as mean ± SEM or geometric mean with 95% confidence intervals. Emax values are normalized to the maximal response of dopamine alone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow of the experiments conducted in its preliminary characterization.
D1 Dopamine Receptor Signaling Pathways
The D1 dopamine receptor canonically couples to the Gs alpha subunit of the G protein (Gαs/olf), initiating a signaling cascade that results in the production of cyclic AMP (cAMP). Additionally, upon activation, the receptor can recruit β-arrestin, which leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling. This compound potentiates both of these pathways.
Caption: D1 dopamine receptor signaling pathways potentiated by this compound.
Experimental Workflow for this compound Characterization
The preliminary characterization of this compound involved a series of assays to determine its effect on D1R signaling. The general workflow is depicted below.
Caption: General experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments for the characterization of this compound.
G Protein Signaling: cAMP Accumulation Assay
The potentiation of G protein signaling by this compound was quantified using a commercially available cAMP accumulation assay.
-
Assay Principle: This type of assay measures the intracellular concentration of cAMP, a second messenger produced upon the activation of Gs-coupled receptors like the D1R. The assay typically uses a competitive immunoassay format or a bioluminescent sensor where the signal is inversely or directly proportional to the amount of cAMP produced by the cells.
-
General Protocol Outline:
-
Cell Culture and Plating: A cell line stably expressing the human D1 dopamine receptor is cultured and seeded into multi-well plates.
-
Compound Incubation: Cells are treated with a fixed concentration of this compound (or analog) or vehicle, followed by the addition of a range of concentrations of dopamine.
-
Lysis and Detection: After an incubation period, the cells are lysed, and the cAMP levels are measured using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The signal is converted to cAMP concentrations, and dose-response curves are generated to determine the EC50 and Emax values for dopamine in the presence and absence of the PAM.
-
-
Specific Assay Used: The DiscoverX HitHunter cAMP assay was used in the preliminary studies of this compound.
β-Arrestin Recruitment Assay
The effect of this compound on β-arrestin recruitment to the D1R was assessed using a commercially available enzyme fragment complementation assay.
-
Assay Principle: This assay measures the interaction between the D1R and β-arrestin. The receptor is fused to one fragment of a reporter enzyme, and β-arrestin is fused to the complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments are brought into proximity, reconstituting enzyme activity and generating a detectable signal.
-
General Protocol Outline:
-
Cell Culture and Plating: A cell line co-expressing the D1R-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion is cultured and plated.
-
Compound Incubation: Cells are incubated with a fixed concentration of this compound (or analog) or vehicle, followed by the addition of varying concentrations of dopamine.
-
Signal Detection: After an incubation period, a substrate for the reporter enzyme is added, and the resulting luminescent signal is measured.
-
Data Analysis: The luminescent signal is plotted against the dopamine concentration to generate dose-response curves, from which EC50 and Emax values are determined.
-
-
Specific Assay Used: The DiscoverX PathHunter β-arrestin assay was employed in the initial characterization of this compound.
This technical guide provides a summary of the foundational preliminary research on this compound. Further studies will be necessary to fully elucidate its mechanism of action, in vivo efficacy, and therapeutic potential. The data and methodologies presented here offer a solid framework for future research and development efforts centered on this promising D1 dopamine receptor positive allosteric modulator.
References
Methodological & Application
Application Notes and Protocols for MLS1082 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3] As a PAM, this compound does not exhibit intrinsic agonist activity but potentiates the signaling of the endogenous ligand, dopamine, at the D1 receptor (D1R).[1][4] This potentiation extends to both G protein-mediated and β-arrestin-mediated signaling pathways. The potentiation of D1R signaling is a promising therapeutic strategy for various neurocognitive disorders. This compound has been shown to bind to a site on the second intracellular loop (IL2) of the D1R.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its effects on D1R signaling. The protocols cover the assessment of G protein activation via cyclic AMP (cAMP) accumulation, β-arrestin recruitment, cell viability, and target engagement via western blotting.
Data Presentation
The following tables summarize the quantitative effects of this compound on dopamine-induced D1 receptor signaling.
Table 1: Effect of this compound on Dopamine-Induced cAMP Accumulation
| Parameter | Dopamine Alone | Dopamine + 50 µM this compound | Fold Change |
| Dopamine EC₅₀ (nM) | 180 | 36 | 5.0 |
| Dopamine Eₘₐₓ (% of control) | 100 | 120 | 1.2 |
Table 2: Effect of this compound on Dopamine-Induced β-Arrestin Recruitment
| Parameter | Dopamine Alone | Dopamine + 50 µM this compound | Fold Change |
| Dopamine EC₅₀ (µM) | 1.5 | 0.22 | 6.8 |
| Dopamine Eₘₐₓ (% of control) | 100 | 118 | 1.18 |
Table 3: Potency of this compound
| Parameter | Value |
| EC₅₀ for DA-stimulated G protein signaling (nM) | 123 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MLS1082 in a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a potent and selective positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3] As a PAM, this compound does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine. The D1 dopamine receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] Consequently, cAMP accumulation assays are a primary method for characterizing the activity of D1 receptor agonists and positive allosteric modulators like this compound.
These application notes provide a detailed protocol for utilizing this compound in a cAMP accumulation assay to determine its potentiation of the dopamine-mediated D1 receptor signaling pathway.
D1 Dopamine Receptor Signaling Pathway
The canonical signaling pathway of the D1 dopamine receptor involves its coupling to the stimulatory G-protein, Gs. Activation of the D1 receptor by an agonist, such as dopamine, leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. A positive allosteric modulator like this compound binds to a site on the D1 receptor that is distinct from the dopamine binding site and enhances the signaling response to dopamine.
References
Application Notes and Protocols: MLS1082 β-arrestin Recruitment Assay
These application notes provide a detailed procedure for quantifying the modulatory effects of MLS1082 on dopamine-induced β-arrestin recruitment to the D1 dopamine receptor. This compound is a positive allosteric modulator (PAM) that enhances the recruitment of β-arrestin to the D1 receptor when stimulated by an agonist like dopamine.[1][2][3][4][5] This assay is critical for researchers in pharmacology and drug development studying the functional consequences of D1 receptor modulation.
Introduction
G protein-coupled receptors (GPCRs), such as the D1 dopamine receptor, are major drug targets. Upon agonist binding, they not only activate G protein-dependent signaling pathways but also trigger the recruitment of β-arrestins. This recruitment process is a key mechanism for receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The study of β-arrestin recruitment is crucial for understanding the full spectrum of a ligand's activity and for the development of biased agonists or allosteric modulators with specific signaling profiles.
This compound has been identified as a positive allosteric modulator of the D1 receptor, potentiating both G protein- and β-arrestin-mediated signaling pathways. This document outlines a detailed protocol for a β-arrestin recruitment assay to characterize the effects of this compound, based on the widely used PathHunter® enzyme fragment complementation (EFC) technology.
Signaling Pathway
The binding of an agonist, such as dopamine, to the D1 receptor induces a conformational change in the receptor. This change promotes the recruitment of β-arrestin from the cytoplasm to the receptor at the cell membrane. As a positive allosteric modulator, this compound binds to a site on the D1 receptor that is distinct from the dopamine binding site and enhances the ability of dopamine to induce this recruitment.
Data Presentation
The following table summarizes the quantitative effects of this compound on dopamine-stimulated β-arrestin recruitment at the D1 receptor, as determined by the PathHunter assay.
| Parameter | Dopamine Alone | Dopamine + 50 µM this compound | Fold Change |
| Dopamine EC50 | Reported as baseline | ~7-fold leftward shift | ~7 |
| Emax | 100% (normalized) | ~120% | ~1.2 |
Note: EC50 is the half-maximal effective concentration. Emax is the maximum response. The values presented are approximations based on published data. Actual values may vary depending on experimental conditions.
Experimental Protocol
This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay for the characterization of this compound as a D1 receptor PAM.
Materials
-
PathHunter® CHO-K1 DRD1 β-arrestin cell line (or equivalent)
-
Cell plating reagent
-
This compound
-
Dopamine
-
DMSO (for compound dilution)
-
PathHunter® detection reagents
-
White, solid-bottom 384-well assay plates
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture the PathHunter® CHO-K1 DRD1 β-arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent to the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 384-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentration (e.g., 50 µM) in the assay buffer.
-
Prepare a serial dilution of dopamine in the assay buffer.
-
-
Compound Addition and Incubation:
-
Add the prepared this compound solution to the appropriate wells.
-
Add the dopamine serial dilutions to the wells. Include wells with dopamine alone as a control.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the plate and the PathHunter® detection reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate-based luminometer.
-
Plot the data as a dose-response curve with the logarithm of the dopamine concentration on the x-axis and the luminescence signal on the y-axis.
-
Determine the EC50 and Emax values for dopamine in the absence and presence of this compound using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
Calculate the fold shift in EC50 and the change in Emax to quantify the positive allosteric modulation by this compound.
-
Conclusion
This protocol provides a robust and reproducible method for characterizing the positive allosteric modulatory effects of this compound on D1 receptor-mediated β-arrestin recruitment. The use of a commercially available assay platform like PathHunter® ensures high-quality, quantitative data suitable for drug discovery and pharmacological research. The detailed steps and workflow diagrams are intended to guide researchers in successfully implementing this assay.
References
- 1. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing MLS1082 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor. It does not exhibit intrinsic agonist activity but potentiates both G protein- and β-arrestin-mediated signaling stimulated by dopamine and other D1R agonists.[1][2] With an EC50 of 123 nM for dopamine-stimulated G protein signaling, this compound is a valuable tool for studying dopaminergic pathways and holds potential for therapeutic strategies targeting neurocognitive disorders.[1] Accurate and consistent preparation of a stable stock solution is crucial for obtaining reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and guidelines for preparing stock solutions in DMSO.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 385.47 g/mol | [3] |
| Chemical Formula | C₂₄H₂₃N₃O₂ | [3] |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility in DMSO | 12.5 mg/mL (32.43 mM) |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Molar Concentration |
| 1 mg/mL | 1 mg | 2.59 mM |
| 5 mg/mL | 5 mg | 12.97 mM |
| 10 mg/mL | 10 mg | 25.94 mM |
| 1 mM | 0.385 mg | 1 mM |
| 5 mM | 1.927 mg | 5 mM |
| 10 mM | 3.855 mg | 10 mM |
Calculations are based on a molecular weight of 385.47 g/mol .
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), ACS reagent grade or higher
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. The procedure can be scaled as needed.
-
Preparation: In a chemical fume hood, ensure all equipment is clean and dry. Wear appropriate PPE.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh 3.855 mg of this compound powder into the tube.
-
Adding DMSO: Add 1 mL of anhydrous or newly opened DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution is clear and free of visible particles. Note: DMSO is hygroscopic; use of newly opened solvent is recommended to ensure maximal solubility.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Preparation of Working Solutions
For cell-based assays, it is recommended to maintain the final concentration of DMSO below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular toxicity.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Visualization of Signaling Pathway and Experimental Workflow
D1 Dopamine Receptor Signaling Pathway Potentiated by this compound
This compound acts as a positive allosteric modulator of the D1 dopamine receptor, enhancing its downstream signaling in the presence of an agonist like dopamine. The canonical pathway involves the activation of Gαs/olf, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase and subsequent activation of Protein Kinase A (PKA).
Caption: D1 receptor signaling pathway modulated by this compound.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes: Optimal Concentration of MLS1082 for In Vitro Assays
Introduction MLS1082 is a pyrimidone-based, structurally novel positive allosteric modulator (PAM) of the D1-like dopamine receptor (D1R).[1][2][3][4] As a PAM, this compound does not exhibit significant agonist activity on its own but potentiates the signaling response of the D1R to endogenous agonists like dopamine.[5] It enhances both G protein-mediated and β-arrestin-mediated signaling pathways. The potentiation of D1R signaling is a therapeutic strategy being explored for various neurocognitive disorders. These notes provide a summary of reported effective concentrations and detailed protocols for determining the optimal concentration of this compound for in vitro research applications.
Quantitative Data Summary
The optimal concentration of this compound is assay-dependent. The following table summarizes key quantitative data from published studies to guide initial concentration selection.
| Parameter | Value | Assay Type | Cell Line/System | Notes |
| EC₅₀ | 123 nM | G protein signaling (Dopamine-stimulated) | Not specified | This value represents the concentration for 50% of maximal potentiation of dopamine's effect. |
| Potency | Low micromolar | G protein & β-arrestin signaling | Not specified | General characterization of the compound's potency in potentiating dopamine-stimulated signaling. |
| Maximally Effective Concentration | 50 µM | β-arrestin recruitment & cAMP accumulation | D1R-expressing cells | Used as a single, fixed concentration to assess the potentiation of the dopamine dose-response curve. |
Signaling Pathway of this compound Action
This compound acts on the D1 Dopamine Receptor (D1R), a G protein-coupled receptor (GPCR). Upon binding of an agonist like Dopamine (DA), the D1R activates downstream signaling. This compound binds to a distinct allosteric site on the receptor, enhancing the signal generated by the primary agonist.
Caption: D1R signaling potentiation by this compound.
Experimental Protocols
The following are generalized protocols for key assays used to characterize this compound. Researchers should optimize parameters such as cell density and incubation times for their specific experimental systems.
Protocol 1: Determining Optimal Concentration for Potentiation of G-Protein Signaling (cAMP Accumulation Assay)
This protocol is designed to determine the concentration range at which this compound potentiates dopamine-induced cyclic AMP (cAMP) production, a hallmark of D1R G-protein activation.
Materials:
-
Host cells expressing the human D1 receptor (e.g., HEK293, CHO).
-
Cell culture medium and supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dopamine hydrochloride stock solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., DiscoverX HitHunter cAMP Assay, HTRF, or similar).
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed D1R-expressing cells into microplates at a pre-determined optimal density and incubate overnight to allow for attachment.
-
Compound Preparation (this compound):
-
Prepare a serial dilution of this compound in assay buffer. A suggested starting range is 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
-
Compound Preparation (Dopamine): Prepare a fixed, sub-maximal (e.g., EC₂₀) concentration of dopamine in the assay buffer. This concentration should be determined from a prior full dopamine dose-response curve.
-
Assay Execution:
-
Wash cells gently with assay buffer.
-
Add the PDE inhibitor to all wells as per the manufacturer's recommendation.
-
Add the various concentrations of this compound (or vehicle) to the appropriate wells.
-
Immediately add the fixed EC₂₀ concentration of dopamine to all wells (except for a "this compound alone" control to confirm no intrinsic agonist activity).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ of potentiation.
-
Protocol 2: Assessing Potentiation of β-Arrestin Recruitment
This protocol measures the ability of this compound to enhance dopamine-induced recruitment of β-arrestin to the D1R.
Materials:
-
Host cells engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter system) expressing D1R.
-
This compound and Dopamine stock solutions.
-
Assay buffer and cell culture medium.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the engineered cells in microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed EC₅₀ concentration of dopamine in assay buffer.
-
Assay Execution:
-
Add the various concentrations of this compound (or vehicle) to the wells.
-
Add the fixed concentration of dopamine to the wells.
-
Incubate at 37°C for the recommended time (e.g., 60-90 minutes) to allow for receptor-arrestin interaction.
-
-
Signal Detection: Add detection reagents as per the manufacturer's protocol and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Plot the signal against the log of the this compound concentration.
-
Determine the EC₅₀ of potentiation from the resulting concentration-response curve.
-
General Experimental Workflow
The following diagram outlines a logical workflow for determining the optimal concentration of this compound in a given in vitro assay.
Caption: Workflow for determining optimal this compound concentration.
Conclusion and Recommendations
For researchers beginning work with this compound, it is recommended to first establish a robust agonist response with dopamine in the chosen D1R-expressing cell system. Based on existing data, a broad concentration range of 1 nM to 50 µM is a suitable starting point for range-finding experiments. The optimal concentration will ultimately depend on the specific biological question, the assay sensitivity, and the cell system used. For potentiation studies, using this compound at a concentration near its potentiation EC₅₀ (e.g., ~123 nM for G protein signaling) or at a maximally effective concentration (up to 50 µM) are both valid strategies, depending on the experimental goal. Always include controls to confirm the lack of intrinsic agonist activity at the concentrations being tested.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MLS1082 in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a potent and selective positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R). As a PAM, this compound does not activate the D1R on its own but enhances the receptor's response to the endogenous agonist, dopamine. This modulatory activity makes it a valuable research tool for studying D1R signaling in various physiological and pathological contexts, particularly in the central nervous system. Potentiation of D1R signaling is a promising therapeutic strategy for neurocognitive disorders.[1][2] this compound has been shown to potentiate both G protein-dependent and β-arrestin-mediated signaling pathways downstream of D1R activation.[1]
These application notes provide detailed protocols for utilizing this compound in neuronal cell lines to investigate its effects on D1R signaling. The protocols cover cell culture and differentiation, preparation of this compound, and methods for assessing its impact on second messenger signaling and β-arrestin recruitment.
Mechanism of Action
This compound binds to an allosteric site on the D1 dopamine receptor, specifically within the second intracellular loop (IL2).[1] This binding event increases the affinity and/or efficacy of dopamine, leading to a potentiation of downstream signaling cascades. The primary signaling pathway of the D1R is the activation of adenylyl cyclase through Gαs/olf, resulting in the production of cyclic AMP (cAMP). Additionally, D1R activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling. This compound enhances both of these major signaling arms.
This compound enhances D1R signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on dopamine-mediated D1R activation.
| Parameter | Value | Cell Line | Reference |
| This compound EC50 (DA-stimulated G protein signaling) | 123 nM | Not specified | [3] |
| Treatment | Dopamine EC50 | Fold Shift | Maximum Response (% of Dopamine alone) | Cell Line |
| Dopamine alone | ~30 nM | - | 100% | D1R-expressing cells |
| Dopamine + this compound (50 µM) | ~3 nM | ~10 | >100% | D1R-expressing cells |
Note: The above data is synthesized from published findings and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Differentiation
The choice of cell line is dependent on the specific research question. Recombinant cell lines (HEK293, CHO-K1) are suitable for studying the direct effects on the human D1R, while neuronal cell lines (SH-SY5Y, PC-12) provide a more physiologically relevant context.
a. Culture of HEK293 or CHO-K1 cells stably expressing D1R:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) for HEK293 or Ham's F-12K for CHO-K1, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Subculture cells when they reach 80-90% confluency.
b. Culture and Differentiation of SH-SY5Y Cells into Dopaminergic Neurons:
-
Undifferentiated Culture Media: DMEM/F12 (1:1) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation Media: Basal media (DMEM/F12) with 1% FBS and 10 µM retinoic acid (RA).
-
Differentiation Protocol:
-
Plate undifferentiated SH-SY5Y cells at an appropriate density.
-
After 24 hours, replace the medium with differentiation media containing 10 µM RA.
-
Replace the differentiation medium every 2-3 days.
-
Cells will exhibit neuronal morphology with neurite outgrowth within 5-7 days. For a more mature dopaminergic phenotype, after 5 days of RA treatment, the medium can be changed to a serum-free medium supplemented with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 5 days.
-
c. Culture and Differentiation of PC-12 Cells:
-
Culture Media: RPMI-1640 supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Differentiation Protocol: To induce a neuronal phenotype, culture PC-12 cells in low-serum (1%) medium containing 50-100 ng/mL Nerve Growth Factor (NGF).
Functional Assays
The following workflow outlines the general steps for assessing the effect of this compound on D1R signaling.
General workflow for assessing this compound activity.
a. cAMP Accumulation Assay (e.g., LANCE® Ultra cAMP Kit):
This assay measures the intracellular accumulation of cAMP following D1R activation.
Materials:
-
D1R-expressing cells (e.g., differentiated SH-SY5Y, CHO-K1-D1R)
-
LANCE® Ultra cAMP Kit (or similar TR-FRET based kit)
-
This compound
-
Dopamine
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
White opaque 384-well microplates
Protocol:
-
Cell Plating: Seed cells into a white opaque 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in stimulation buffer containing a PDE inhibitor like IBMX (to prevent cAMP degradation).
-
Pre-incubation with this compound: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Dopamine Stimulation: Add the dopamine dilutions to the wells and incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody solutions as per the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot the data as a dose-response curve to determine the EC50 of dopamine in the presence and absence of this compound.
b. β-Arrestin Recruitment Assay (e.g., PathHunter® β-Arrestin Assay):
This assay quantifies the recruitment of β-arrestin to the activated D1R.
Materials:
-
PathHunter® D1R-expressing cells (or a similar cell line)
-
PathHunter® Detection Reagents
-
This compound
-
Dopamine
-
White opaque 384-well microplates
Protocol:
-
Cell Plating: Plate the PathHunter® cells in a white opaque 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in the appropriate assay buffer.
-
Pre-incubation with this compound: Add the this compound dilutions to the cells and incubate as required.
-
Dopamine Stimulation: Add the dopamine dilutions and incubate for 90 minutes at 37°C.
-
Signal Detection: Add the PathHunter® Detection Reagent cocktail and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the luminescence on a standard plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to generate dose-response curves and determine the effect of this compound.
Troubleshooting and Safety
-
Low Signal or High Variability: Ensure optimal cell density, complete dissolution of compounds, and accurate pipetting. Check for contamination in cell cultures.
-
This compound Precipitation: When diluting the DMSO stock solution into aqueous buffer, do so in a stepwise manner and vortex immediately to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%).
-
Safety Precautions: this compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals. All procedures should be performed in a certified biological safety cabinet.
References
Application Notes and Protocols for MLS1082 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3] As a PAM, this compound does not bind to the primary recognition site (orthosteric site) of the receptor but to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous agonist, dopamine. Specifically, this compound has been shown to enhance both G protein- and β-arrestin-mediated signaling of the D1 receptor and to increase the binding affinity of dopamine.[4][5] This document provides detailed protocols for utilizing this compound in radioligand binding assays to characterize its effects on the D1 dopamine receptor.
Data Presentation
The following table summarizes the quantitative data from a competitive radioligand binding assay demonstrating the effect of this compound on dopamine's affinity for the D1 receptor.
| Compound | Radioligand | Test Compound | Kᵢ of Test Compound (alone) | Kᵢ of Test Compound (+ 30 µM this compound) | Fold Shift |
| Dopamine | [³H]-SCH23390 | Dopamine | 0.71 µM | 0.26 µM | ~2.7 |
Signaling Pathway
The D1 dopamine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins. Upon activation by an agonist like dopamine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal activity. This compound, as a positive allosteric modulator, enhances this signaling cascade in the presence of dopamine.
Experimental Protocols
Competitive Radioligand Binding Assay to Determine the Effect of this compound on Dopamine Affinity
This protocol is adapted from Luderman et al. (2018) and is designed to measure the ability of dopamine to compete with a radiolabeled antagonist for the D1 receptor in the presence and absence of this compound.
Materials and Reagents:
-
Receptor Source: Cell membranes from a cell line stably expressing the human D1 dopamine receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a D1 receptor antagonist).
-
Test Compound: Dopamine.
-
Allosteric Modulator: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (4 µM).
-
Lysis Buffer: 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 4°C.
-
Assay Buffer: 50 mM Trizma, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
Vacuum filtration manifold.
-
Scintillation counter.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the D1 dopamine receptor to confluency.
-
Harvest the cells and resuspend them in ice-cold Lysis Buffer.
-
Lyse the cells (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge the cell lysate at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final reaction volume of 250 µL per well.
-
Prepare serial dilutions of dopamine.
-
Prepare solutions with and without a fixed concentration of this compound (e.g., 30 µM).
-
To each well, add the following components:
-
100 µL of the cell membrane preparation (containing ~25 µg of protein).
-
50 µL of the appropriate dopamine dilution.
-
50 µL of either buffer or this compound solution.
-
50 µL of [³H]-SCH23390 solution to a final concentration of 0.5 nM.
-
-
For the determination of non-specific binding (NSB), add 4 µM (+)-butaclamol to a set of wells instead of the dopamine dilution.
-
-
Incubation:
-
Incubate the plates for 90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through 96-well glass fiber filter plates (presoaked in 0.3% PEI) using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plates for 30 minutes at 50°C.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding (counts in the absence of competing ligands).
-
Plot the percentage of specific binding as a function of the log concentration of dopamine for both the condition with and without this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ values for dopamine in both conditions.
-
Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
The fold shift in dopamine affinity is calculated by dividing the Kᵢ of dopamine alone by the Kᵢ of dopamine in the presence of this compound.
-
References
- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MLS1082 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a compound that has been identified as a potential modulator of cellular pathways relevant to cancer biology. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models to evaluate its potential as a cancer therapeutic. The protocols outlined below are based on established methodologies for in vivo studies and are intended to serve as a template for researchers. Given the novelty of this compound in the context of cancer research, these protocols are proposed to investigate its efficacy by targeting the DEAH-box helicase 9 (DHX9), a protein implicated in various cancers.[1][2][3][4]
DHX9 is an RNA/DNA helicase that plays a crucial role in multiple cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[5] Its dysregulation has been linked to the progression of several cancers, including colorectal, breast, and lung cancer, making it a compelling target for therapeutic intervention. Inhibition of DHX9 has been shown to induce replication stress and apoptosis in cancer cells, particularly those with microsatellite instability. The proposed mechanism of action for this compound in this context is the inhibition of DHX9, leading to an anti-tumor response.
Hypothetical Signaling Pathway of DHX9 Inhibition
The following diagram illustrates a potential signaling pathway affected by the inhibition of DHX9. DHX9 is involved in resolving R-loops (three-stranded nucleic acid structures) and participates in the DNA damage response. Its inhibition can lead to the accumulation of double-stranded RNA (dsRNA) and R-loops, triggering a "viral mimicry" response and inducing replication stress, which can ultimately lead to cancer cell death.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring MLS1082 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor (D1R), a G protein-coupled receptor (GPCR) critically involved in numerous neurological processes. Potentiation of D1R signaling is a promising therapeutic strategy for neurocognitive disorders. This compound enhances the signaling response to the endogenous agonist dopamine (DA) without demonstrating intrinsic agonist activity.[1][2][3] It potentiates both G protein-mediated and β-arrestin-mediated signaling pathways.[1][4] This document provides detailed protocols for key in vitro assays to measure the efficacy of this compound, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: D1 Receptor Signaling Pathway
The D1 dopamine receptor is a Gs protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses. Additionally, agonist-bound D1R can recruit β-arrestin, a protein involved in receptor desensitization, internalization, and G protein-independent signaling. This compound binds to an allosteric site on the D1R, believed to be in the second intracellular loop (IL2), enhancing the receptor's response to dopamine.
Data Presentation
The efficacy of this compound is quantified by its ability to potentiate the dopamine-induced response. Key parameters include the half-maximal effective concentration (EC50) and the maximum response (Emax).
| Assay Type | Parameter | Dopamine Alone | Dopamine + this compound (50 µM) | Fold Change | Reference |
| G Protein Signaling | |||||
| cAMP Accumulation | EC50 (nM) | ~300 | Varies (Potentiation) | ~2-8 fold decrease | |
| Emax (% of DA) | 100% | >100% (Potentiation) | ~1.2-fold increase | ||
| β-Arrestin Recruitment | |||||
| PathHunter Assay | EC50 (nM) | Varies | Varies (Potentiation) | Significant decrease | |
| Emax (% of DA) | 100% | >100% (Potentiation) | Significant increase | ||
| Binding Affinity | |||||
| Radioligand Binding | Kb (µM) | N/A | 0.46 | N/A |
Note: The exact values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Two primary assays are recommended to assess the efficacy of this compound: a cAMP accumulation assay to measure Gs protein pathway activation and a β-arrestin recruitment assay.
Experimental Workflow Overview
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the potentiation of dopamine-stimulated cAMP production by this compound in cells stably expressing the human D1 receptor.
Materials:
-
D1R-expressing cells (e.g., HEK293 or CHO)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
This compound
-
Dopamine hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF-based or luminescence-based)
-
White, low-volume 384-well assay plates
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Preparation: a. Culture D1R-expressing cells to ~80-90% confluency. b. The day before the assay, harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. c. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. On the day of the assay, prepare serial dilutions of this compound in assay buffer. A final concentration of 50 µM is often used for maximal potentiation. c. Prepare serial dilutions of dopamine in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX).
-
Assay Protocol: a. Gently remove the culture medium from the cells. b. Add the this compound dilutions (or vehicle control) to the respective wells. c. Incubate for 15-30 minutes at room temperature. d. Add the dopamine dilutions to the wells. e. Incubate for 30-60 minutes at room temperature. f. Lyse the cells and proceed with the cAMP detection according to the manufacturer's protocol of the chosen kit.
-
Data Analysis: a. Generate dose-response curves for dopamine in the presence and absence of this compound. b. Calculate the EC50 and Emax values for each curve. c. Determine the fold-shift in EC50 and the change in Emax to quantify the potentiation by this compound.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes the use of a commercially available enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter) to measure the potentiation of dopamine-induced β-arrestin recruitment by this compound.
Materials:
-
D1R-PathHunter cell line (co-expressing D1R fused to a small enzyme fragment and β-arrestin fused to a larger enzyme fragment)
-
Cell culture medium
-
Assay buffer
-
This compound
-
Dopamine hydrochloride
-
PathHunter detection reagents
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation: a. Culture the D1R-PathHunter cells according to the manufacturer's instructions. b. On the day of the assay, harvest and resuspend the cells in assay buffer. c. Dispense the cell suspension into the 384-well assay plate.
-
Compound Preparation: a. Prepare stock solutions and serial dilutions of this compound and dopamine in assay buffer as described in Protocol 1.
-
Assay Protocol: a. Add the this compound dilutions (or vehicle control) to the wells containing the cells. b. Add the dopamine dilutions to the wells. c. Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer. d. Add the PathHunter detection reagents according to the manufacturer's protocol. e. Incubate for 60 minutes at room temperature, protected from light.
-
Data Analysis: a. Measure the luminescence signal using a plate reader. b. Generate dose-response curves for dopamine in the presence and absence of this compound. c. Calculate the EC50 and Emax values and determine the potentiation effect of this compound as described in Protocol 1.
Conclusion
The described protocols provide a robust framework for characterizing the efficacy of this compound as a D1R PAM. The cAMP accumulation assay directly measures the potentiation of the canonical G protein signaling pathway, while the β-arrestin recruitment assay provides insights into a parallel signaling and regulatory pathway. Consistent and reproducible data can be generated by carefully following these protocols, enabling a thorough evaluation of this compound and similar compounds in drug discovery and development.
References
- 1. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MLS1082 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with MLS1082 during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: Several factors can contribute to the difficulty in dissolving this compound in DMSO. Here are the key troubleshooting steps:
-
DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds. It is recommended to use a fresh, unopened bottle of anhydrous DMSO.
-
Sonication: this compound requires ultrasonic treatment to dissolve completely in DMSO. Vortexing alone may not be sufficient. Sonicate the solution in a water bath for 5-10 minutes.
-
Gentle Warming: Gentle warming of the solution to 37°C can aid dissolution. However, avoid excessive heat as it may lead to compound degradation.
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What is the cause and how can I prevent it?
A2: Precipitation of this compound from DMSO stock solutions upon storage, particularly after freeze-thaw cycles, is a common issue.
-
Moisture Absorption: DMSO readily absorbs moisture from the atmosphere, which can lead to precipitation of the dissolved compound.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.
To prevent this, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes. Store these aliquots at -20°C or -80°C in tightly sealed vials.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I resolve this?
A3: This is a common problem for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are some strategies to mitigate this:
-
Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions of your concentrated stock solution in 100% DMSO to get closer to your final desired concentration.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize its potential effects on the cells and the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gradual Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and thorough mixing.
-
Temperature: Ensure that both the DMSO stock and the aqueous buffer are at the same temperature before mixing.
-
Determine Kinetic Solubility: If precipitation persists, it is advisable to determine the kinetic solubility of this compound in your specific assay buffer (see Protocol 1). This will help you identify the maximum concentration at which the compound remains soluble under your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12.5 | 32.43 | Requires sonication. Use of fresh, anhydrous DMSO is recommended. |
Data sourced from MedchemExpress.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.5943 mL | 12.9715 mL | 25.9430 mL |
| 5 mM | 0.5189 mL | 2.5943 mL | 5.1886 mL |
| 10 mM | 0.2594 mL | 1.2972 mL | 2.5943 mL |
Calculations are based on a molecular weight of 385.47 g/mol for this compound.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Aqueous Buffer
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific experimental buffer after being introduced from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous assay buffer (e.g., cell culture medium, HBSS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Add your aqueous assay buffer to each well to achieve the final desired volume (e.g., 198 µL for a final volume of 200 µL). The final DMSO concentration should be consistent across all wells.
-
Mix the plate thoroughly on a plate shaker for 5-10 minutes.
-
Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a duration relevant to your assay (e.g., 1-2 hours).
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.
-
Analyze the data: The kinetic solubility limit is the highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control wells.
Protocol 2: General Procedure for Preparing Working Solutions of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of this compound to minimize precipitation.
Materials:
-
Concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM)
-
100% DMSO
-
Pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Perform serial dilutions of your concentrated this compound stock solution in 100% DMSO to create intermediate stock solutions that are closer to your final desired concentrations.
-
For each final concentration to be tested, add a small volume of the appropriate intermediate DMSO stock solution to a tube containing pre-warmed cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration is likely above its aqueous solubility limit. In this case, you may need to lower the final concentration or determine the kinetic solubility as described in Protocol 1.
-
Use the freshly prepared working solutions immediately in your cell-based assay.
Mandatory Visualization
Caption: D1 Receptor Signaling Pathway Modulated by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Logic for this compound Insolubility.
avoiding off-target effects with MLS1082
Welcome to the technical support center for MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine receptor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1] It does not activate the D1 receptor on its own (it has no intrinsic agonist activity). Instead, it enhances the receptor's response to the endogenous agonist, dopamine.[1] It potentiates both G protein-mediated (cAMP accumulation) and β-arrestin-mediated signaling pathways downstream of D1 receptor activation.[1][2][3]
Q2: What is the known binding site of this compound?
This compound binds to an allosteric site located in the second intracellular loop (IL2) of the D1 dopamine receptor. This binding site is distinct from the orthosteric site where dopamine binds.
Q3: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is its activity as a positive allosteric modulator at the closely related D5 dopamine receptor. Due to the high homology between D1 and D5 receptors, achieving high selectivity can be challenging.
Q4: Is there a comprehensive off-target screening profile available for this compound?
Currently, a comprehensive public screening of this compound against a broad panel of receptors is not available in the reviewed literature. Therefore, when using this compound in a new system, it is advisable to perform your own selectivity profiling, especially against other dopamine receptor subtypes and other relevant GPCRs in your system.
Q5: How can I differentiate between D1 and D5 receptor-mediated effects of this compound?
Differentiating between D1 and D5 receptor activity can be achieved through several experimental approaches:
-
Use of specific cell lines: Employ cell lines that exclusively express either the D1 or the D5 receptor.
-
Pharmacological blockade: While there are no commercially available D5-selective antagonists that are widely used, the D1/D5 antagonist SCH 23390 can be used to block the effects of both. Comparing the effects in the presence and absence of this antagonist can confirm D1/D5-like receptor involvement. In systems with known differential expression, this can provide clues.
-
Knockout models: In vivo or in vitro studies using D1 or D5 receptor knockout models can definitively separate the contributions of each receptor to the observed effects.
-
Downstream signaling analysis: D1 and D5 receptors can couple to different downstream signaling pathways. For instance, in some systems, D5 receptor activation has been linked to phospholipase C (PLC) activation and intracellular calcium release, a pathway not as strongly associated with the D1 receptor.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal or apparent agonist activity of this compound alone. | 1. Contamination of the compound. 2. Presence of endogenous dopamine in the assay medium (e.g., in serum). 3. The cell line may have high constitutive D1/D5 receptor activity. | 1. Verify the purity of your this compound stock. 2. Use serum-free media for your assays or dialyzed serum to remove small molecules. 3. Test for constitutive activity by using a D1/D5 inverse agonist. |
| Variability in the potentiation of dopamine's effect. | 1. Inconsistent dopamine concentration. 2. Cell passage number and health. 3. Assay conditions (e.g., incubation time, temperature). | 1. Use a fresh, accurately prepared dopamine solution for each experiment. Dopamine can oxidize, so prepare it fresh in an antioxidant buffer. 2. Maintain a consistent cell passage number and ensure cells are healthy and in a logarithmic growth phase. 3. Standardize and optimize all assay parameters. |
| Unexpected results that do not align with D1 receptor activation. | 1. Dominant D5 receptor expression in the experimental system. 2. An unknown off-target effect. | 1. Characterize the relative expression levels of D1 and D5 receptors in your cells or tissue. 2. Use a D1/D5 antagonist like SCH 23390 to confirm the effect is mediated by these receptors. 3. Consider performing a broader off-target screening. |
| Difficulty in observing potentiation by this compound. | 1. Suboptimal concentration of dopamine used. 2. Low expression of D1/D5 receptors in the cell line. 3. "Ceiling effect" in the assay. | 1. Use a concentration of dopamine that gives a submaximal response (e.g., EC20-EC50) to allow for potentiation to be observed. 2. Confirm receptor expression using techniques like qPCR, western blot, or radioligand binding. 3. If the dopamine response is already near maximal, potentiation of the Emax will be difficult to see. Focus on the leftward shift of the EC50. |
Quantitative Data Summary
| Parameter | Value | Receptor | Assay | Reference |
| EC50 (for potentiation of DA-stimulated G protein signaling) | 123 nM | D1 | cAMP Accumulation | |
| Dopamine EC50 Fold Shift (in the presence of 50 µM this compound) | ~2-3 fold leftward shift | D1 | β-arrestin recruitment | |
| Dopamine Emax Fold Increase (in the presence of 50 µM this compound) | ~1.5-2 fold increase | D1 | β-arrestin recruitment | |
| Activity at D5 Receptor | Potentiates dopamine signaling | D5 | cAMP and β-arrestin |
Experimental Protocols
Protocol 1: Dopamine-Stimulated cAMP Accumulation Assay
This protocol is for measuring the potentiation of dopamine-induced cAMP production by this compound in a cell line expressing the D1 dopamine receptor.
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor (e.g., from Innoprot, Cells Online).
-
Assay medium: Serum-free DMEM.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Dopamine solution (prepare fresh in stimulation buffer with 0.1% ascorbic acid to prevent oxidation).
-
This compound stock solution in DMSO.
-
cAMP detection kit (e.g., AlphaScreen cAMP Assay Kit).
-
384-well white opaque assay plates.
Procedure:
-
Cell Plating: Seed the D1-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare serial dilutions of dopamine in stimulation buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add this compound at various concentrations to the wells. For control wells, add stimulation buffer with the corresponding DMSO concentration. c. Incubate for 15-30 minutes at 37°C. d. Add dopamine at a submaximal concentration (e.g., EC20) to the wells already containing this compound. For generating a full dopamine dose-response curve in the presence of this compound, add serial dilutions of dopamine to wells containing a fixed concentration of this compound. e. Incubate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the concentration of dopamine in the presence and absence of this compound. Calculate the fold-shift in the EC50 and the change in the Emax of dopamine.
Protocol 2: β-Arrestin Recruitment Assay
This protocol is for measuring the potentiation of dopamine-induced β-arrestin recruitment by this compound.
Materials:
-
Cell line engineered for β-arrestin recruitment assays expressing the D1 receptor (e.g., PathHunter β-arrestin cell lines).
-
Assay medium: As recommended by the cell line provider.
-
Dopamine solution (prepare fresh).
-
This compound stock solution in DMSO.
-
β-arrestin recruitment assay detection reagents.
-
384-well white clear-bottom assay plates.
Procedure:
-
Cell Plating: Plate the cells according to the assay kit manufacturer's instructions.
-
Compound Addition: a. Add varying concentrations of this compound to the cells. b. Incubate for the recommended time. c. Add dopamine at various concentrations. To determine the effect of this compound, a full dopamine dose-response curve should be generated in the presence of a fixed concentration of this compound.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Analyze the data to determine the potentiation of dopamine's EC50 and Emax for β-arrestin recruitment in the presence of this compound.
Visualizations
References
Technical Support Center: Optimizing MLS1082 Dose-Response Curves
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MLS1082, a positive allosteric modulator of the D1-like dopamine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3][4] It functions by binding to a distinct site on the D1 receptor, specifically within a pocket in the second intracellular loop (IL2).[2] This binding enhances the receptor's response to dopamine (DA), potentiating both G protein-mediated and β-arrestin-mediated signaling pathways. Importantly, this compound does not have intrinsic agonist activity and requires the presence of an orthosteric agonist like dopamine to exert its effects.
Q2: What is the reported EC50 for this compound?
The reported EC50 for this compound is 123 nM for dopamine-stimulated G protein signaling. It is important to note that as a PAM, its potency is dependent on the concentration of the orthosteric agonist (e.g., dopamine) used in the assay.
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.
Q4: Can this compound be used in vivo?
While the provided literature primarily focuses on in vitro characterization, the development of D1 receptor PAMs like this compound is aimed at treating neurocognitive disorders. For in vivo studies, it is recommended to prepare for potential animal losses during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dose-response experiments.
Issue 1: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell density across the plate can lead to significant differences in receptor expression and signaling response.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to dispense equal volumes into each well. Visually inspect the plate after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Pipetting errors. Inaccurate or inconsistent dispensing of this compound, dopamine, or detection reagents will introduce variability.
-
Solution: Calibrate and use well-maintained pipettes. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions.
-
-
Possible Cause 3: Edge effects. Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to skewed results.
-
Solution: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Issue 2: The dose-response curve does not reach a plateau (no Emax observed).
-
Possible Cause 1: Insufficient concentration range of this compound. The concentrations tested may not be high enough to elicit a maximal response.
-
Solution: Extend the concentration range of this compound in your experiment. A typical approach is to use a logarithmic dilution series spanning from picomolar to micromolar concentrations.
-
-
Possible Cause 2: Suboptimal dopamine concentration. As a PAM, the effect of this compound is dependent on the concentration of the orthosteric agonist. If the dopamine concentration is too low, the potentiation by this compound may be limited.
-
Solution: Perform initial experiments to determine an optimal, sub-maximal (e.g., EC20 or EC50) concentration of dopamine. This will provide a suitable window to observe the potentiation by this compound.
-
-
Possible Cause 3: Solubility issues at high concentrations. this compound may precipitate out of solution at higher concentrations, leading to a loss of effective concentration.
-
Solution: Visually inspect the highest concentration wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Issue 3: The dose-response curve has a poor fit (low R-squared value).
-
Possible Cause 1: Inappropriate data transformation or curve-fitting model.
-
Solution: Ensure your data is transformed to log(concentration) before fitting to a sigmoidal dose-response curve (e.g., four-parameter logistic model). Verify that the chosen model is appropriate for your data.
-
-
Possible Cause 2: Outliers. One or more data points may be skewing the curve fit.
-
Solution: Carefully examine your raw data and the fitted curve. If a clear outlier is identified, consider excluding it from the analysis, but always provide a justification for doing so. Increase the number of replicates to minimize the impact of individual outliers.
-
Quantitative Data Summary
| Compound | Parameter | Value | Assay | Reference |
| This compound | EC50 | 123 nM | DA-stimulated G protein signaling | |
| DETQ (another D1R PAM) | KB | 26.0 ± 10.8 nM | Allosteric Schild plot (cAMP response) | |
| DETQ (another D1R PAM) | α-factor | 20.8 ± 1.9 | Allosteric Schild plot (cAMP response) |
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay for this compound Dose-Response
This protocol outlines a general procedure for determining the dose-response of this compound in potentiating dopamine-induced cAMP accumulation in a cell line expressing the human D1 receptor (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Dopamine hydrochloride
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the D1R-expressing HEK293 cells into the microplates at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer.
-
Prepare a stock solution of dopamine in assay buffer. Prepare a working solution at a predetermined concentration (e.g., the EC20 value for dopamine alone).
-
Prepare the assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
-
Assay Execution:
-
Wash the cells once with assay buffer.
-
Add the different concentrations of this compound to the appropriate wells.
-
Immediately add the working solution of dopamine to all wells (except for the basal control wells).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the response of a maximally effective concentration of a full agonist or to the basal signal.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax of this compound in the presence of the fixed dopamine concentration.
-
Visualizations
Caption: D1 Receptor signaling pathway with this compound potentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing MLS1082 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MLS1082 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Troubleshooting Guides
Visualizing Potential Degradation of this compound
Understanding the potential degradation pathways of this compound is crucial for troubleshooting stability issues. The primary routes of degradation for structurally similar pyrimidone-based compounds are hydrolysis, oxidation, and photodegradation.
Investigating this compound Degradation: A Troubleshooting Workflow
If you suspect degradation of your this compound solution, follow this workflow to identify the cause and implement corrective actions.
addressing lot-to-lot variability of MLS1082
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability of MLS1082, a positive allosteric modulator of the D1-like dopamine receptor. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a new lot of this compound are different from my previous experiments. What could be the cause?
A1: Discrepancies in results between different lots of a chemical compound can stem from lot-to-lot variability. This can manifest as differences in purity, the presence of trace impurities, or variations in physical properties (e.g., solubility). It is crucial to qualify each new lot to ensure its activity is consistent with previous batches.
Q2: How does this compound work?
A2: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3][4] It does not activate the receptor on its own but enhances the receptor's response to dopamine.[2] Specifically, it potentiates both G protein- and β-arrestin-mediated signaling pathways initiated by dopamine binding to the D1 receptor. This compound binds to a site on the second intracellular loop (IL2) of the D1 receptor.
Q3: What are the recommended storage conditions for this compound to minimize degradation and variability?
A3: For long-term stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can degrade the compound. For daily use, an aliquot of the stock solution can be stored at 2-8°C for a short period, but stability under these conditions should be validated in your specific experimental setup.
Q4: I am observing lower than expected potency with a new lot of this compound. How can I troubleshoot this?
A4: A decrease in potency can be a key indicator of lot-to-lot variability. To troubleshoot this, you should:
-
Verify the concentration of your stock solution: Use a reliable method like UV-Vis spectroscopy or HPLC to confirm the concentration.
-
Perform a dose-response curve: Compare the EC50 value of the new lot to a previously qualified lot using a standardized functional assay (see recommended protocols below).
-
Check for solubility issues: Ensure the compound is fully dissolved in your assay buffer. Sonication or gentle warming may be necessary. Incomplete dissolution can lead to a lower effective concentration.
-
Assess compound integrity: If possible, use analytical methods like LC-MS to check for degradation products.
Q5: How can I proactively manage lot-to-lot variability of this compound?
A5: The best practice is to qualify each new lot of this compound upon receipt and before use in critical experiments. This involves performing a standardized set of quality control experiments to compare its performance to a previously validated "golden" batch. This initial investment of time can save significant resources by preventing the use of a suboptimal reagent.
Data Presentation: Example of Lot-to-Lot Variability
The following table illustrates a hypothetical scenario of lot-to-lot variability in this compound, showcasing key parameters to assess for each new batch.
| Parameter | Lot A (Reference) | Lot B | Lot C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 98.2% | 99.6% | ≥ 98% |
| EC50 (cAMP Assay) | 123 nM | 250 nM | 128 nM | 0.5x - 2x of Reference Lot |
| Maximum Efficacy (% of Dopamine) | 150% | 110% | 145% | ≥ 80% of Reference Lot |
| Solubility (in DMSO) | ≥ 50 mM | ≥ 50 mM | 25 mM | ≥ 50 mM |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using a cAMP Accumulation Assay
This protocol is designed to determine the potency (EC50) and efficacy of a new lot of this compound in potentiating dopamine-induced cAMP production in cells expressing the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor.
-
Dopamine hydrochloride.
-
This compound (reference lot and new lot).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or similar).
-
384-well white assay plates.
Procedure:
-
Cell Preparation: Seed D1-HEK293 cells in 384-well plates at a density that allows for optimal signal window and let them attach overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (both reference and new lots) in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a fixed, sub-maximal concentration of dopamine (e.g., EC20 concentration, which should be determined empirically) in the assay buffer.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Add the EC20 concentration of dopamine to the wells containing this compound. Also, include control wells with dopamine alone and vehicle alone.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and the maximal dopamine response (100%).
-
Plot the concentration-response curve for this compound and fit the data using a four-parameter logistic equation to determine the EC50 and maximal efficacy.
-
Compare the EC50 and maximal efficacy of the new lot to the reference lot.
-
Protocol 2: Purity and Identity Confirmation by LC-MS
This protocol provides a general workflow for confirming the identity and assessing the purity of a new lot of this compound.
Materials:
-
This compound (new lot).
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid).
-
A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
A suitable C18 reverse-phase HPLC column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Method:
-
Develop a gradient elution method to separate this compound from potential impurities. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Inject the sample onto the HPLC system.
-
-
MS Method:
-
Set the mass spectrometer to scan for the expected mass of this compound (C29H28N4O2, exact mass: 480.22).
-
Use an appropriate ionization method (e.g., electrospray ionization - ESI).
-
-
Data Analysis:
-
Integrate the peak area of the UV chromatogram to determine the purity of this compound.
-
Confirm the mass of the major peak corresponds to the expected mass of this compound.
-
Analyze any impurity peaks for their mass to help in their identification.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in working with pyrimidone-based compounds
Pyrimidone-Based Compounds: Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidone-based compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Purification
Q1: What are the most common reasons for low yields in pyrimidone synthesis, such as the Biginelli reaction?
A1: Low yields in pyrimidone synthesis are a frequent issue. Several factors can contribute to this problem, including:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield. The original Biginelli protocol, for instance, often suffers from low yields, which has led to the development of improved methods using various Lewis and Brønsted acid catalysts.[1]
-
Purity of Starting Materials: The quality of your aldehyde, β-dicarbonyl compound, and urea/thiourea is crucial.[1] Impurities, such as oxidized aldehydes (carboxylic acids) or hydrolyzed β-ketoesters, can interfere with the reaction.[1]
-
Incorrect Reagent Stoichiometry: Inaccurate molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Reversible Reactions: Some steps in the synthesis may be reversible. Inefficient removal of byproducts like water can shift the equilibrium back towards the reactants.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction, resulting in lower yields.
Q2: I'm observing multiple spots on my TLC plate after my pyrimidone synthesis. What are the likely side products?
A2: The formation of side products is a common challenge. In reactions like the Biginelli synthesis, you might encounter:
-
Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).
-
Aldol Condensation Products: Self-condensation of the aldehyde or β-ketoester can occur.
-
Urea-Aldehyde Adducts: Intermediates from the reaction of urea and the aldehyde may not proceed to the final cyclized product.
-
Over-oxidation or Decomposition: Harsh reaction conditions can lead to the degradation of the desired product or intermediates.
Q3: I'm having trouble purifying my pyrimidone product. What should I do?
A3: Purifying pyrimidone derivatives can be challenging due to the presence of unreacted starting materials, catalysts, and side products. If you are facing difficulties, consider the following:
-
Recrystallization: This is often the first method of choice for crystalline products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. If your compound degrades on silica gel, consider using a different stationary phase like alumina or reverse-phase silica.
-
Solvent Selection: Experiment with different solvent systems to improve the separation of compounds with similar polarities.
Section 2: Solubility and Stability
Q4: My pyrimidone-based compound has poor aqueous solubility. How can I improve it for in vitro assays?
A4: Poor aqueous solubility is a major hurdle in the development of pyrimidone-based drug candidates. Here are several strategies to enhance solubility for experimental purposes:
-
pH Adjustment: For ionizable pyrimidone derivatives, adjusting the pH of the solution can significantly improve solubility.
-
Co-solvents: Using a co-solvent system can be effective. A small amount of a "solubilizing" solvent like DMSO or DMF can be added to a less polar solvent. However, it's important to use the lowest effective concentration, as organic solvents can have intrinsic biological effects.
-
Formulation Strategies: For more advanced studies, consider formulating the compound through methods like complexation with cyclodextrins, encapsulation into liposomes, or creating amorphous solid dispersions with polymers.
-
Prodrug Approach: A hydrophilic moiety can be attached to the parent molecule to create a more soluble prodrug that is converted to the active form in vivo.
Q5: Are pyrimidone-based compounds generally stable? What are the ideal storage conditions?
A5: The stability of pyrimidone-based compounds can be influenced by factors like pH, light, and temperature. Some key considerations are:
-
Acid Instability: Certain pyrimidone derivatives, particularly some nucleoside analogs like tetrahydrouridine (THU), are unstable in acidic environments and can be rapidly converted to inactive forms.
-
Photolytic Decomposition: The pyrimidine ring can undergo photolytic decomposition to uracil under UV light. It is advisable to protect these compounds from prolonged light exposure.
-
Storage: For long-term stability, store pyrimidone compounds in tightly sealed containers in a dry, cool, and well-ventilated area, protected from light and moisture. For solutions, especially in DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Section 3: Biological Assays
Q6: My pyrimidone-based kinase inhibitor shows irreproducible results in my assays. What could be the issue?
A6: Besides solubility problems, the mechanism of inhibition can lead to variability in results. Some pyrimidone derivatives act as covalent inhibitors, which can lead to time-dependent inhibition and require specific assay setups, such as pre-incubation steps, to obtain accurate potency measurements.
Q7: Can pyrimidone-based compounds interfere with cellular metabolism and affect assay readouts?
A7: Yes, pyrimidine analogs can interfere with natural pyrimidine synthesis and salvage pathways, which is often their intended mechanism of action as antimetabolites. For example, compounds like Brequinar inhibit dihydroorotate dehydrogenase (DHODH), which depletes the cellular pyrimidine pool.
Troubleshooting Guides
Guide 1: Low Yield in Pyrimidone Synthesis
This guide provides a systematic approach to troubleshooting low reaction yields.
-
Step 1: Verify Starting Materials
-
Purity: Ensure the purity of your aldehyde, β-ketoester, and urea/thiourea. Consider using freshly distilled or purified reagents.
-
Stoichiometry: Accurately weigh your reagents and double-check the molar ratio calculations.
-
-
Step 2: Optimize Reaction Conditions
-
Catalyst: The choice and concentration of the catalyst are critical. For the Biginelli reaction, a variety of Lewis and Brønsted acids have been shown to improve yields over the original uncatalyzed protocol.
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to decomposition.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and identify the formation of any major side products.
-
-
Step 3: Evaluate Workup Procedure
-
Product Loss: Check for product loss during extraction or filtration steps. Analyze the aqueous layers and filter media for your product.
-
pH Adjustment: Ensure the pH during workup is appropriate for your product's stability and solubility.
-
Guide 2: Overcoming Solubility Issues in Aqueous Solutions
This guide provides a workflow for addressing poor aqueous solubility of pyrimidone compounds for biological assays.
-
Step 1: Characterize Physicochemical Properties
-
Determine the pKa and logP of your compound to choose the most appropriate solubilization strategy.
-
-
Step 2: Simple Solubilization Techniques
-
pH Adjustment: For ionizable compounds, systematically create a pH-solubility profile to find the optimal pH for dissolution.
-
Co-solvents: Test the solubility in various co-solvent systems (e.g., DMSO/water, ethanol/water). Start with low percentages of the organic solvent.
-
-
Step 3: Advanced Formulation Strategies
-
If simple methods are insufficient, consider more advanced techniques such as:
-
Solid Dispersions: Prepare a solid dispersion of your compound in a hydrophilic polymer.
-
Complexation: Use cyclodextrins to form inclusion complexes that enhance solubility.
-
Nanosuspensions: Reduce particle size to the nanometer range to increase the dissolution rate.
-
-
Quantitative Data
Table 1: Solubility of Pyrimidone Derivatives in Methanol
| Compound Class | Temperature (K) | Mole Fraction Solubility (x10³) |
| MDT 1 (Vanillin-based) | 293.15 | 1.85 |
| MDT 1 (Vanillin-based) | 313.15 | 3.32 |
| MDT 4 (p-chloro-based) | 293.15 | 0.21 |
| MDT 4 (p-chloro-based) | 313.15 | 0.35 |
| MDT 9 (Furan-based) | 293.15 | 3.23 |
| MDT 9 (Furan-based) | 313.15 | 5.21 |
| Data from reference. This table shows that solubility generally increases with temperature. Functional groups like furan and hydroxyl/methoxy can enhance solubility in methanol compared to halogenated groups. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol outlines a general method for the synthesis of dihydropyrimidinones (DHPMs).
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., a Lewis or Brønsted acid, catalytic amount).
-
Add the appropriate solvent (e.g., ethanol, or run under solvent-free conditions).
-
Stir the mixture at the optimized temperature (e.g., 60°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold solvent (e.g., ethanol) and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with the cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure DHPM.
Protocol 2: Preparation of an Amorphous Solid Dispersion
This protocol describes a common method for preparing amorphous solid dispersions to improve solubility.
-
Dissolve the pyrimidone derivative and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, ethanol, acetone) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in MLS1082 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: No Potentiation of Dopamine-Induced Signaling Observed
Question: We are not observing any potentiation of dopamine-induced signaling (e.g., cAMP accumulation) in our cells treated with this compound. What could be the reason?
Answer:
Several factors could contribute to the lack of observed potentiation. Here is a step-by-step guide to troubleshoot this issue:
1. Verify Cell Line and Receptor Expression:
-
D1 Receptor Expression: Confirm that your cell line endogenously expresses the D1 dopamine receptor or has been successfully transfected to express it. Low or absent receptor expression will result in a minimal or non-existent response.
-
Cell Line Integrity: Ensure the health and viability of your cells. Passage number can affect receptor expression and signaling efficiency.
2. Check Compound Integrity and Concentration:
-
This compound Stock Solution: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month)[1]. Improper storage can lead to compound degradation. Prepare fresh dilutions from a validated stock.
-
Dopamine Solution: Dopamine solutions are susceptible to oxidation. Prepare fresh dopamine solutions for each experiment.
-
Concentration Range: Ensure you are using an appropriate concentration range for both dopamine and this compound. The reported EC50 for this compound is 123 nM for dopamine-stimulated G protein signaling[1]. It is advisable to perform a dose-response curve for both compounds.
3. Optimize Assay Conditions:
-
Assay Signal Window: Your assay for measuring D1 receptor activation (e.g., cAMP accumulation, calcium flux) should have a robust signal window. If the response to dopamine alone is already maximal (saturated), it will be difficult to observe potentiation by a PAM. Consider using a sub-maximal concentration of dopamine (e.g., EC20) to create a window for observing potentiation.
-
Incubation Times: Optimize the incubation times for both this compound and dopamine. Pre-incubation with this compound before adding dopamine may be necessary to allow the PAM to bind to the receptor.
Experimental Workflow for Troubleshooting Lack of Potentiation
Caption: Troubleshooting workflow for absent this compound potentiation.
Issue 2: High Background Signal or Apparent Agonist Activity of this compound
Question: We are observing a high background signal in our assay when using this compound alone, without the presence of an agonist like dopamine. Is this compound an agonist?
Answer:
This compound is characterized as a positive allosteric modulator and should not exhibit significant agonist activity on its own[2][3]. If you observe apparent agonist activity, consider the following possibilities:
-
Compound Interference: High concentrations of this compound might interfere with the assay technology itself, leading to false-positive signals. This is a known challenge in high-throughput screening[4].
-
Troubleshooting: Run a control experiment with a parental cell line that does not express the D1 receptor. If the signal persists, it indicates assay interference. Consider using an alternative assay format (e.g., switching from a fluorescence-based to a luminescence-based readout).
-
-
Endogenous Dopamine: Your cell culture medium may contain low levels of endogenous dopamine or other D1 receptor agonists, which this compound could be potentiating.
-
Troubleshooting: Use serum-free medium for the assay or charcoal-stripped serum to remove endogenous ligands.
-
-
Contamination: Your this compound stock could be contaminated with a D1 receptor agonist.
-
Troubleshooting: Test a fresh, validated batch of this compound.
-
Summary of Potential Causes for Apparent Agonist Activity
| Potential Cause | Experimental Verification | Proposed Solution |
| Compound Interference | Test this compound in a D1R-negative cell line. | Use an orthogonal assay; lower this compound concentration. |
| Endogenous Agonist | Switch to serum-free or charcoal-stripped serum media. | Modify cell culture and assay media. |
| Stock Contamination | Test a new, validated batch of this compound. | Acquire a fresh supply of the compound. |
Issue 3: Inconsistent Results Between Different Assay Formats
Question: We see potentiation by this compound in our G protein-mediated signaling assay (cAMP accumulation), but not in our β-arrestin recruitment assay. Why is this happening?
Answer:
This compound has been shown to potentiate both G protein- and β-arrestin-mediated D1R signaling. Discrepancies between assay formats could point to several factors:
-
Signal Amplification: G protein signaling pathways, such as cAMP accumulation, often have significant signal amplification. This can make them more sensitive to potentiation than β-arrestin recruitment assays, which are often based on protein-protein interactions with less downstream amplification.
-
Assay Kinetics: The kinetics of G protein activation and β-arrestin recruitment can differ. Your assay endpoint might be optimal for one pathway but not the other.
-
Troubleshooting: Perform a time-course experiment for both assays to ensure you are measuring at an optimal time point.
-
-
Cellular Context: The specific cellular background (e.g., expression levels of signaling partners) can influence the relative engagement of different pathways.
Logical Relationship of Potential Discrepancies
Caption: Potential causes for differing results between assay types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor. It does not activate the receptor on its own but enhances the signaling response to an orthosteric agonist like dopamine. It potentiates both G protein-mediated and β-arrestin-mediated signaling pathways.
Q2: What is the binding site of this compound on the D1 receptor?
A2: Evidence suggests that this compound binds to an allosteric site within the second intracellular loop (IL2) of the D1 receptor. This is a distinct site from where dopamine binds.
D1 Receptor Signaling Pathway with this compound
Caption: this compound enhances dopamine-activated D1R signaling pathways.
Q3: Can this compound be used in a Cellular Thermal Shift Assay (CETSA)?
A3: Yes, CETSA is a suitable method to confirm the engagement of this compound with the D1 receptor in a cellular environment. A successful CETSA experiment would show increased thermal stabilization of the D1 receptor in cells treated with this compound compared to vehicle-treated cells.
Q4: What are common sources of variability in high-throughput screens involving compounds like this compound?
A4: Common sources of variability in HTS include inter- and intra-user variability, human error, data handling challenges, and logistical difficulties in experimental setup. Systematic errors such as batch effects, plate position effects, and compound-dependent assay interference are also significant concerns.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring the potentiation of dopamine-induced cAMP production by this compound.
-
Cell Seeding: Seed HEK293 cells stably expressing the human D1 receptor into 96-well plates at an appropriate density and grow overnight.
-
Assay Preparation: Wash the cells with serum-free medium. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells. Pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a sub-maximal concentration (e.g., EC20) of dopamine to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves and determine the fold-potentiation by this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to verify the target engagement of this compound with the D1 receptor.
-
Cell Culture and Treatment: Culture cells expressing the D1 receptor to ~80-90% confluency. Treat the cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the individual aliquots at a range of temperatures (e.g., 45°C to 69°C) for a short duration (e.g., 3-5 minutes) using a PCR machine. This creates a melt curve.
-
Protein Extraction: Lyse the heated cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble D1 receptor at each temperature point by Western blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble D1 receptor as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
Technical Support Center: Improving the Reproducibility of MLS1082 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of assays involving MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor (D1R).[1][2] It does not activate the receptor on its own but enhances the signaling response to the natural agonist, dopamine.[3] this compound potentiates both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1R.[1][2]
Q2: What are the primary assays used to characterize this compound activity?
A2: The two main functional assays used to characterize the activity of this compound and other D1R PAMs are:
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated D1R, a key step in receptor desensitization and signaling. The DiscoverX PathHunter® assay is a commonly used platform for this.
-
cAMP Accumulation Assays: These assays quantify the production of cyclic AMP (cAMP), a second messenger generated upon Gs protein activation by the D1R. Homogeneous Time-Resolved Fluorescence (HTRF) assays, such as those from Cisbio, are frequently employed for this purpose.
Q3: Why am I seeing a smaller potentiation window in my cAMP assay compared to the β-arrestin assay?
A3: This is a known phenomenon when studying D1R PAMs. cAMP assays can be subject to signal amplification due to spare receptors and the amplification of the second messenger cascade. This can lead to a narrower window to observe potentiation, making the fold shifts in the dopamine response appear smaller than in β-arrestin recruitment assays.
Q4: What are some common sources of variability in cell-based assays with this compound?
A4: Variability in cell-based assays can arise from several factors, including:
-
Cell Health and Passage Number: The health, confluency, and passage number of the cell line used can significantly impact receptor expression and signaling, leading to inconsistent results.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability.
-
Reagent Quality and Handling: The quality, concentration, and proper storage of reagents, including this compound, are critical.
-
Assay Conditions: Variations in incubation times, temperatures, and buffer conditions can affect assay performance.
-
Edge Effects: Wells on the edge of a microplate are prone to evaporation and temperature gradients, which can lead to inconsistent results.
Troubleshooting Guides
High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure cells are thoroughly resuspended before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile water or media to create a humidity barrier. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before plating. |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents to all wells as simultaneously as possible. Stagger plate processing if necessary. |
Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with confirmed high expression of the D1 receptor. Ensure cells are healthy and not over-passaged. Optimize cell seeding density. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of dopamine and this compound to find the optimal range for potentiation. Ensure detection reagents are used at the recommended concentrations. |
| Incorrect Assay Buffer | Ensure the assay buffer is compatible with the cells and assay chemistry. Some buffers can have high autofluorescence. |
| Insufficient Incubation Time | Optimize the incubation time for agonist and PAM treatment, as well as for the detection reagents. |
| Degraded Reagents | Check the expiration dates of all reagents. Store this compound and other critical reagents according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
High Background Signal
| Possible Cause | Recommended Solution |
| Autofluorescence of Compounds or Media | Test the intrinsic fluorescence of this compound and other compounds at the assay wavelengths. Use phenol red-free media if necessary. |
| Contaminated Reagents or Cells | Use sterile techniques and ensure all reagents and cell cultures are free from contamination. |
| Non-specific Binding to Plates | Use low-binding microplates, especially for fluorescence-based assays. |
| Substrate Degradation | For enzyme-based assays like PathHunter, ensure the substrate is fresh and has been stored correctly. |
| Insufficient Washing Steps (if applicable) | If the assay protocol includes wash steps, ensure they are performed thoroughly to remove unbound reagents. |
Quantitative Data Summary
The following tables summarize the reported effects of this compound on dopamine potency in β-arrestin recruitment and cAMP accumulation assays.
Table 1: Effect of this compound on Dopamine-Stimulated β-Arrestin Recruitment
| Compound | Dopamine EC50 (nM) | Dopamine + 50 µM Compound EC50 (nM) | Fold Shift in Dopamine Potency |
| This compound | 230 | 34 | ~6.8 |
Data adapted from Luderman et al., 2021. Fold shift is an approximation based on the provided EC50 values.
Table 2: Effect of this compound on Dopamine-Stimulated cAMP Accumulation
| Compound | Dopamine EC50 (nM) | Dopamine + 50 µM Compound EC50 (nM) | Fold Shift in Dopamine Potency |
| This compound | 4.8 | 1.7 | ~2.8 |
Data adapted from Luderman et al., 2021. Fold shift is an approximation based on the provided EC50 values.
Experimental Protocols
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Harvest and resuspend cells in the appropriate cell plating reagent.
-
Plate cells at the optimized density (e.g., 5,000-10,000 cells/well) in a 384-well white, solid-bottom assay plate.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add the dopamine dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a compatible plate reader.
-
Cisbio HTRF® cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer.
-
Dispense the cell suspension into a 384-well low-volume white plate at the optimized density.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and dopamine in stimulation buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add the dopamine dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the d2-labeled cAMP solution to each well.
-
Add the anti-cAMP cryptate solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.
-
Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve.
-
Visualizations
Caption: D1 Receptor Signaling Pathway with this compound Modulation.
References
Validation & Comparative
A Comparative Guide to D1 Receptor Positive Allosteric Modulators: MLS1082 and DETQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R), MLS1082 and DETQ. The D1R is a critical G protein-coupled receptor (GPCR) involved in various neurological processes, and its modulation is a key strategy for treating cognitive and neuropsychiatric disorders. D1R PAMs offer a promising therapeutic alternative to orthosteric agonists by potentiating the effects of endogenous dopamine, potentially avoiding issues like receptor desensitization and the inverted U-shaped dose-response curve.[1] This document summarizes their pharmacological properties based on available experimental data, outlines common experimental protocols, and visualizes key pathways and concepts.
Quantitative Performance Comparison
The following table summarizes the key pharmacological parameters of this compound and DETQ from in vitro studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
| Parameter | This compound | DETQ | Key Insights |
| Chemical Class | Pyrimidone-based | Tetrahydroisoquinoline derivative | Structurally distinct scaffolds. |
| Binding Site | Believed to be in the second intracellular loop (ICL2).[2][3] | Binds to a cleft created by the second intracellular loop (ICL2) and adjacent transmembrane helices. | Both compounds are suggested to share a similar allosteric binding site. |
| Gαs/cAMP Pathway | EC₅₀ of 123 nM for dopamine-stimulated G protein signaling. Potentiates dopamine's potency by ~3-fold in cAMP accumulation assays. | Induces a 21-fold leftward shift in the dopamine concentration-response curve for cAMP production, with a Kb of 26 nM. Has a direct EC₅₀ of 5.8 nM for increasing cAMP in HEK293 cells expressing the human D1R. | Both compounds enhance G protein-mediated signaling, with DETQ showing potent activity in shifting dopamine's response. |
| β-Arrestin Pathway | Increases dopamine's potency by ~7-fold and efficacy by ~20% in β-arrestin recruitment assays. | Potentiates dopamine-induced D1R internalization, a process downstream of β-arrestin recruitment. | Both PAMs modulate the β-arrestin pathway, indicating they are not completely biased towards G protein signaling. |
| Intrinsic Activity | No intrinsic agonist activity observed. | Weak partial agonist activity reported, with a maximal response of ~12% of dopamine's maximum in cAMP assays. | This compound appears to be a pure PAM, while DETQ may possess some level of intrinsic efficacy. |
| Species Selectivity | Active at the human D1R. | Active at the human D1R, but ~30-fold less potent at rat and mouse D1 receptors. Inactive at the human D5 receptor. | DETQ exhibits significant species selectivity, a crucial consideration for preclinical model selection. |
Experimental Protocols
The characterization of D1R PAMs like this compound and DETQ relies on a suite of in vitro assays to determine their effects on receptor signaling. Below are detailed methodologies for two key experiments.
cAMP Accumulation Assay (Gs Pathway)
This assay quantifies the potentiation of dopamine-induced cyclic adenosine monophosphate (cAMP) production, a hallmark of D1R activation of the Gs signaling pathway.
Objective: To measure the ability of a PAM to enhance dopamine-stimulated cAMP levels.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human D1 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) and seeded into 96- or 384-well plates.
-
Compound Preparation: Test compounds (this compound, DETQ) and dopamine are prepared in an appropriate assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Assay Procedure:
-
Cells are first incubated with varying concentrations of the PAM or vehicle control for a predetermined period.
-
Subsequently, a fixed, sub-maximal concentration (e.g., EC₂₀) of dopamine is added to the wells. For determining the shift in dopamine's potency, a full dose-response curve of dopamine is added in the presence of a fixed concentration of the PAM.
-
The plate is incubated to allow for cAMP production.
-
-
Detection: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme Fragment Complementation (EFC), or luciferase-based biosensors.
-
Data Analysis: The data is normalized to a positive control (e.g., a saturating concentration of dopamine) and a negative control (vehicle). Potentiation is quantified by the fold-shift in the dopamine EC₅₀ value or the increase in the maximal response in the presence of the PAM.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1R, a key event in receptor desensitization and a trigger for G protein-independent signaling pathways.
Objective: To determine the effect of a PAM on dopamine-induced β-arrestin recruitment to the D1R.
General Protocol:
-
Cell Line: A specialized cell line is used, typically HEK293 cells, engineered to express the D1R fused to one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.
-
Cell Plating: Cells are seeded into white, clear-bottom multi-well plates suitable for luminescence or fluorescence detection.
-
Compound Treatment:
-
Cells are treated with a range of concentrations of the PAM (e.g., this compound or DETQ) or vehicle.
-
Following a pre-incubation period, cells are stimulated with varying concentrations of dopamine.
-
-
Incubation: The cells are incubated to allow for receptor activation and subsequent β-arrestin recruitment.
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting luminescent or fluorescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated, and the potentiation is determined by the leftward shift in the dopamine EC₅₀ and any change in the maximal efficacy in the presence of the PAM.
Visualizations
The following diagrams illustrate the D1 receptor signaling pathway, a typical experimental workflow for PAM characterization, and the logical relationship between this compound and DETQ.
Caption: Dopamine D1 Receptor Signaling Pathways.
Caption: Experimental Workflow for D1R PAM Characterization.
Caption: Logical Relationship between this compound and DETQ.
References
- 1. The allosteric dopamine D1 receptor potentiator, DETQ, ameliorates subchronic phencyclidine-induced object recognition memory deficits and enhances cortical acetylcholine efflux in male humanized D1 receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
Unraveling D1 Receptor Modulation: A Comparative Analysis of MLS1082 and Compound B
For Immediate Release
[City, State] – [Date] – In the intricate landscape of dopamine D1 receptor modulation, two compounds, MLS1082 and Compound B, have emerged as significant positive allosteric modulators (PAMs). This guide offers a detailed, data-driven comparison of their performance in modulating the D1 receptor, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their work. The D1 dopamine receptor, a key player in cognition, motivation, and motor control, is a critical target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2]
Performance at the D1 Receptor: A Quantitative Comparison
This compound and Compound B, while both enhancing the effect of dopamine at the D1 receptor, exhibit distinct pharmacological profiles. This compound, a pyrimidone-based compound, and Compound B demonstrate different potencies and effects on downstream signaling pathways.[3][4][5] The following tables summarize the key quantitative data for each compound.
| Compound | Parameter | Value | Assay Type |
| This compound | Kb | 0.46 µM | Radioligand Binding |
| EC50 (for DA-stimulated G protein signaling) | 123 nM | G protein signaling assay | |
| Fold Increase in Dopamine EC50 | 4.96 ± 0.29 | β-arrestin recruitment | |
| Emax (% of Dopamine control) | 121.7% ± 12.9% | β-arrestin recruitment | |
| Compound B | EC50 | 43 nM | D1 PAM Assay |
| Compound | Key Characteristic | Finding | Implication |
| This compound | Binding Site | Suggested to share a common binding site with Compound B. | These PAMs may have similar mechanisms of action at the molecular level. |
| Activity Profile | No intrinsic agonist activity; potentiates both G protein and β-arrestin signaling. | Acts as a true PAM, enhancing the endogenous ligand's effect without direct activation. | |
| Compound B | Potency & Selectivity | Superior potency compared to another PAM, Compound A, and selective for D1 over D2 receptors. | A more potent and selective tool for studying D1 receptor modulation. |
| Species Selectivity | Active at human and non-human primate D1 receptors, but not at rodent D1 receptors. | Important consideration for translational research and animal model selection. |
Delving into the Mechanism: D1 Receptor Signaling Pathways
The dopamine D1 receptor primarily signals through the canonical Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32. Additionally, D1 receptor activation can trigger β-arrestin recruitment, a pathway involved in receptor desensitization and internalization, as well as G-protein independent signaling.
Experimental Methodologies
The characterization of this compound and Compound B relies on a suite of robust in vitro assays. The following sections detail the general protocols for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kb or Ki) of a test compound to the D1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human D1 dopamine receptor are prepared from cultured cells (e.g., CHO-K1 or HEK293).
-
Incubation: Membranes are incubated in a buffer solution with a specific D1 receptor radioligand (e.g., [3H]SCH 23390) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The reaction is allowed to incubate to reach binding equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki or Kb) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP, the second messenger for D1 receptor Gs protein signaling.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the D1 receptor and a cAMP biosensor (e.g., GloSensor™) are plated in a multi-well plate.
-
Compound Addition: The cells are treated with the test compound (this compound or Compound B) in the presence of a sub-maximal concentration of dopamine.
-
Incubation: The cells are incubated to allow for cAMP production.
-
Lysis and Detection: Depending on the assay format, the cells may be lysed, and the level of cAMP is quantified using a competitive immunoassay (e.g., HTRF) or a live-cell biosensor that generates a luminescent or fluorescent signal in response to cAMP binding.
-
Data Analysis: The signal is measured using a plate reader, and the data are plotted as a concentration-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the D1 receptor upon agonist stimulation, a key event in receptor desensitization and G-protein independent signaling.
Protocol:
-
Cell Line: A cell line is engineered to co-express the D1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Compound Treatment: The cells are stimulated with a range of concentrations of dopamine in the presence or absence of the test PAM (this compound or Compound B).
-
Recruitment and Signal Generation: Agonist-induced conformational changes in the receptor lead to the recruitment of the β-arrestin fusion protein. This brings the two reporter components into close proximity, resulting in a measurable signal (e.g., luminescence or chemiluminescence).
-
Signal Detection: The signal is quantified using a luminometer.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compound in potentiating dopamine-induced β-arrestin recruitment.
Conclusion
Both this compound and Compound B are valuable pharmacological tools for investigating the intricacies of D1 receptor function. While they appear to share a common binding site, their distinct potencies and species selectivities offer researchers different advantages depending on the experimental context. The quantitative data and experimental protocols presented in this guide provide a solid foundation for the rational design of future studies aimed at dissecting D1 receptor signaling and developing novel therapeutics for dopamine-related disorders.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MLS1082 Activity in a New Cell Line: A Comparative Guide for D1 Receptor Positive Allosteric Modulators
For Immediate Release
This guide provides a comprehensive framework for validating the activity of MLS1082, a positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R), in a new cell line. It offers a comparative analysis with other known D1R PAMs, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the dopaminergic system.
Introduction to D1 Receptor Positive Allosteric Modulation
The D1 dopamine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various neurological processes, including cognition, motor control, and reward. While direct D1R agonists have been explored for therapeutic applications, they often suffer from limitations such as a narrow therapeutic window and the development of tolerance. Positive allosteric modulators (PAMs) represent a promising alternative strategy. PAMs do not activate the receptor directly but instead potentiate the effects of the endogenous agonist, dopamine. This mechanism offers the potential for a more refined and physiological modulation of D1R signaling.
This compound is a well-characterized D1R PAM that enhances both G protein-dependent and β-arrestin-mediated signaling pathways. Validating its activity in a new cell line is a critical step in expanding its research applications and potential therapeutic development. This guide outlines the necessary experiments and provides a comparative context for interpreting the results.
Comparative Analysis of D1R Positive Allosteric Modulators
To effectively evaluate the activity of this compound, it is essential to compare its performance with other known D1R PAMs. This allows for a comprehensive understanding of its potency, efficacy, and potential for biased signaling. The following table summarizes the key pharmacological parameters of this compound and three other notable D1R PAMs: MLS6585, Compound B, and DETQ.
These compounds differ in their chemical structures and binding sites on the D1 receptor. This compound and Compound B are thought to share a similar binding site in the second intracellular loop (ICL2) of the D1R, and their effects are not additive.[1][2] In contrast, MLS6585 appears to bind to a distinct site, as its modulatory effects are additive with both this compound and Compound B.[1] DETQ also engages the ICL2 binding pocket.[2]
Table 1: Comparison of D1R Positive Allosteric Modulators
| Compound | Assay Type | Agonist | EC₅₀ (PAM) | Eₘₐₓ (% of Dopamine) | Fold Potentiation of Dopamine EC₅₀ |
| This compound | cAMP Accumulation | Dopamine | 123 nM[3] | ~100% | ~3-fold |
| β-Arrestin Recruitment | Dopamine | Not Reported | ~120% | ~7-fold | |
| MLS6585 | cAMP Accumulation | Dopamine | Not Reported | ~100% | ~6-fold |
| β-Arrestin Recruitment | Dopamine | Not Reported | ~135% | ~8-fold | |
| Compound B | cAMP Accumulation | Dopamine | 43 nM | Data not available | Data not available |
| β-Arrestin Recruitment | Dopamine | Data not available | Data not available | Data not available | |
| DETQ | cAMP Accumulation | Dopamine | Data not available | Data not available | ~21-fold |
| β-Arrestin Recruitment | Dopamine | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that the specific values were not found in the reviewed literature in a directly comparable format.
D1 Receptor Signaling Pathway
The following diagram illustrates the canonical D1 receptor signaling pathways that are potentiated by this compound. Upon binding of dopamine, the D1 receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated G protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Simultaneously, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. This compound, as a PAM, enhances both of these signaling arms in the presence of dopamine.
D1 Receptor Signaling Pathway Potentiated by this compound.
Experimental Workflow for Validation
The validation of this compound activity in a new cell line involves a systematic workflow. This begins with establishing a stable cell line expressing the human D1 receptor. The core of the validation lies in performing two key functional assays: a cAMP accumulation assay to assess G protein signaling and a β-arrestin recruitment assay to evaluate G protein-independent signaling. The results from these assays will determine the potency and efficacy of this compound as a D1R PAM in the specific cellular context.
Workflow for Validating this compound Activity.
Experimental Protocols
The following are detailed protocols for the two primary assays required to validate this compound activity.
cAMP Accumulation Assay (HTRF-based)
This assay measures the intracellular accumulation of cyclic AMP (cAMP) as a readout of D1 receptor-mediated Gαs protein activation. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and robust method for this purpose.
Materials:
-
New cell line stably expressing the human D1 receptor
-
Cell culture medium and supplements
-
Dopamine hydrochloride (agonist)
-
This compound and other PAMs for comparison
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the D1R-expressing cells in an appropriate assay buffer.
-
Seed the cells into a 384-well white microplate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a CO₂ incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of dopamine in water or a suitable buffer.
-
Prepare stock solutions of this compound and other PAMs in DMSO.
-
Create a serial dilution of dopamine to generate a full dose-response curve.
-
Prepare a fixed, final concentration of each PAM (e.g., 10 µM).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add the PAM solution (or vehicle for the dopamine-only control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the serially diluted dopamine to the wells. Include a vehicle control for basal cAMP levels.
-
Incubate the plate for 30 minutes at room temperature.
-
Following the HTRF kit manufacturer's instructions, add the d2-labeled cAMP and the anti-cAMP cryptate antibody to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the dopamine concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Calculate the fold potentiation of the dopamine EC₅₀ in the presence of each PAM.
-
β-Arrestin Recruitment Assay (PathHunter®-based)
This assay measures the recruitment of β-arrestin to the activated D1 receptor, providing a readout for G protein-independent signaling. The DiscoverX PathHunter® β-arrestin assay is a widely used enzyme fragment complementation (EFC)-based method.
Materials:
-
New cell line stably co-expressing the D1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium and supplements.
-
Dopamine hydrochloride (agonist).
-
This compound and other PAMs for comparison.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the PathHunter® cells in the provided cell plating reagent.
-
Seed the cells into a 384-well white microplate at the recommended density.
-
Incubate the plate at 37°C in a CO₂ incubator for the time specified in the manufacturer's protocol (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare stock solutions of dopamine, this compound, and other PAMs as described for the cAMP assay.
-
Create a serial dilution of dopamine.
-
Prepare a fixed, final concentration of each PAM.
-
-
Assay Protocol:
-
Add the PAM solution (or vehicle) to the respective wells and incubate for 30-60 minutes at 37°C.
-
Add the serially diluted dopamine to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions and add it to all wells.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the luminescence signal against the log of the dopamine concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Calculate the fold potentiation of the dopamine EC₅₀ and the change in Eₘₐₓ in the presence of each PAM.
-
Conclusion
This guide provides a robust framework for the validation of this compound activity in a new cell line. By following the detailed protocols and utilizing the comparative data, researchers can effectively characterize the pharmacological profile of this D1R PAM. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate a clear understanding of the underlying biological processes and the experimental design. Successful validation in a new cellular context will further establish this compound as a valuable tool for investigating D1 receptor pharmacology and its potential as a therapeutic agent.
References
Unveiling the Activity of D1 Dopamine Receptor Modulators: A Comparative Guide to Functional Assays for MLS1082 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functional assays to characterize the effects of MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine receptor. This document outlines detailed experimental protocols, presents comparative data for this compound and other D1 PAMs, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of D1 receptor pharmacology.
Introduction to this compound and D1 Receptor Modulation
This compound is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor[1]. As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine[2]. This modulation occurs at an allosteric site, a location on the receptor distinct from the dopamine binding site[2]. Potentiation of D1 receptor signaling is a promising therapeutic strategy for various neuropsychiatric and cognitive disorders[2][3]. The functional effects of this compound are typically assessed through assays that measure downstream signaling events following receptor activation, such as G protein activation and β-arrestin recruitment.
Comparative Analysis of D1 Receptor Positive Allosteric Modulators
The efficacy and potency of this compound can be compared with other known D1 receptor PAMs, such as MLS6585 and Compound B. These compounds have been characterized using similar functional assays, providing a basis for objective comparison.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | β-Arrestin Recruitment | Dopamine Potency Shift | ~7-fold | |
| β-Arrestin Recruitment | Dopamine Efficacy Increase | ~20% | ||
| G Protein Signaling (cAMP) | EC50 (for DA-stimulated signaling) | 123 nM | ||
| Radioligand Binding | Kb | 0.54 µM | ||
| Radioligand Binding | α (Cooperativity with Dopamine) | 3.09 | ||
| MLS6585 | β-Arrestin Recruitment | Dopamine Potency Shift | ~8-fold | |
| β-Arrestin Recruitment | Dopamine Efficacy Increase | ~34% | ||
| Radioligand Binding | Kb | 5.37 µM | ||
| Radioligand Binding | α (Cooperativity with Dopamine) | 6.61 | ||
| Compound B | β-Arrestin & G Protein Signaling | Additive Activity with MLS6585 | Yes | |
| β-Arrestin & G Protein Signaling | Additive Activity with this compound | No |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the D1 dopamine receptor signaling pathway and a general workflow for characterizing a positive allosteric modulator.
D1 Dopamine Receptor Signaling Pathway
References
A Comparative Guide to MLS1082 and Orthosteric D1 Receptor Agonists
For researchers and professionals in drug development, understanding the nuanced differences between novel therapeutic agents and established compounds is paramount. This guide provides a detailed comparison of MLS1082, a positive allosteric modulator (PAM) of the dopamine D1 receptor, with traditional orthosteric D1 receptor agonists. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective resource for evaluating their distinct mechanisms and potential therapeutic applications.
Executive Summary
This compound represents a significant departure from classical D1 receptor activation. As a PAM, it does not directly activate the D1 receptor but rather enhances the receptor's response to the endogenous agonist, dopamine.[1][2] This allosteric modulation offers the potential for a more refined and physiologically-relevant therapeutic effect compared to the direct and sustained activation by orthosteric agonists. Orthosteric agonists, in contrast, bind to the same site as dopamine and directly stimulate the receptor, which can sometimes lead to off-target effects and the development of tolerance.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative pharmacological data for this compound and a selection of well-characterized orthosteric D1 receptor agonists. It is crucial to note the conceptual difference in the data presented. For orthosteric agonists, the binding affinity (Ki) and functional potency (EC50) reflect their direct interaction with and activation of the D1 receptor. For this compound, the EC50 value represents its potency in potentiating the effect of an orthosteric agonist, in this case, dopamine (DA).
Table 1: Pharmacological Profile of Orthosteric D1 Receptor Agonists
| Compound | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Receptor Selectivity |
| A-77636 | 39.8 nM[3][4] | 1.1 nM[3] | Selective for D1 over D2 receptors |
| Fenoldopam | - | 57 nM | Selective D1-like receptor partial agonist |
| Dihydrexidine | - | 10 nM (IC50) | High-potency, full efficacy D1-like agonist |
| SKF81297 | ~15 nM (from pKi 7.82) | - | Potent and selective D1 receptor agonist |
Table 2: Pharmacological Profile of the D1 Receptor PAM, this compound
| Compound | Potentiation Potency (EC50) | Effect on Dopamine Signaling | Intrinsic Activity |
| This compound | 123 nM (for DA-stimulated G protein signaling) | Potentiates both G protein- and β-arrestin-mediated signaling; increases dopamine's binding affinity. | No intrinsic agonist activity in the absence of an orthosteric agonist. |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize D1 receptor ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the D1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the D1 receptor. Typically, CHO-K1 or HEK293 cells stably transfected with the human D1 receptor are used. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled D1 receptor antagonist, commonly [3H]SCH23390, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., an orthosteric agonist).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The incubation is then terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
Protocol:
-
Cell Culture: Cells expressing the D1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media. For assays like the GloSensor™ cAMP Assay, cells are also transfected with a biosensor plasmid.
-
Assay Preparation: Cells are seeded into microtiter plates. Prior to the assay, the culture medium is replaced with a stimulation buffer.
-
Compound Addition: For orthosteric agonists, the compounds are added at various concentrations to the cells. For PAMs like this compound, the compound is added in the presence of a fixed, sub-maximal concentration of an agonist like dopamine.
-
Incubation: The cells are incubated for a specific period to allow for cAMP production.
-
Detection: The amount of cAMP produced is quantified. This can be done using various methods, including competitive immunoassays (e.g., HTRF) or live-cell biosensor assays (e.g., GloSensor™) that measure changes in luminescence or fluorescence.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are calculated.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and orthosteric D1 receptor agonists.
Caption: D1 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MLS1082 for Dopamine D1 vs. D5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity of MLS1082, a positive allosteric modulator (PAM), for the dopamine D1 receptor versus the closely related D5 receptor. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the use of this compound in their studies. This document objectively compares the performance of this compound with other D1 receptor PAMs and provides supporting experimental data and detailed methodologies.
Introduction to this compound and D1/D5 Receptor Selectivity
Dopamine receptors are critical targets for therapeutics aimed at treating a variety of neurological and psychiatric disorders. The D1-like receptors, comprising the D1 and D5 subtypes, are of particular interest. While highly homologous, their distinct anatomical distributions and functional roles necessitate the development of selective ligands to minimize off-target effects. This compound is a pyrimidone-based D1-like dopamine receptor positive allosteric modulator that has been investigated for its potential to potentiate dopamine signaling. A key aspect of its pharmacological profile is its selectivity for the D1 receptor over the D5 receptor.[1]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been quantitatively assessed through functional assays that measure the potentiation of dopamine-stimulated G protein signaling and β-arrestin recruitment. The following tables summarize the key performance data for this compound and its analogs, as well as for other notable D1 receptor PAMs, DETQ and Compound B.
Table 1: Functional Potency and Efficacy of this compound at Human D1 and D5 Receptors in a Dopamine-Stimulated G Protein Signaling Assay
| Compound | D1 EC50 (nM) [95% CI] | D1 Emax (%) ± SEM | D5 EC50 (nM) [95% CI] | D5 Emax (%) ± SEM | Fold Potentiation vs. DA alone (D1) |
| Dopamine (DA) | 214 [160–286] | 100 ± 3.4 | 81.7 [45.6–146] | 102 ± 1.6 | - |
| This compound | 123 [93.7-162] | 108 ± 3.4 | 153 [104-225] | 106 ± 4.1 | 1.7 |
Data from Luderman et al., 2020.
Table 2: Functional Potency and Efficacy of this compound at Human D1 and D5 Receptors in a Dopamine-Stimulated β-Arrestin Recruitment Assay
| Compound | D1 EC50 (μM) [95% CI] | D1 Emax (%) ± SEM | D5 EC50 (μM) [95% CI] | D5 Emax (%) ± SEM | Fold Potentiation vs. DA alone (D1) |
| Dopamine (DA) | 1.4 [0.9–2.1] | 99.4 ± 0.5 | 0.43 [0.22-0.83] | 101 ± 2.0 | - |
| This compound | 0.67 [0.44-1.0] | 110 ± 1.0 | 0.55 [0.33-0.93] | 111 ± 2.3 | 2.1 |
Data from Luderman et al., 2020.
Table 3: Comparative Selectivity of Alternative D1 Receptor PAMs
| Compound | D1 Receptor Activity | D5 Receptor Activity | Stated Selectivity |
| DETQ | EC50 of 5.8 nM (in the presence of EC20 DA) | Inactive up to 25 µM | >1000-fold for D1 over D5 |
| Compound B | EC50 of 43 nM | Data not specified, but selective for human D1 over rodent D1 | Selective for D1 vs. D2 receptors |
Data from Schaus et al., 2016 and Lewis et al., 2015.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dopamine-Stimulated G Protein Signaling Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to potentiate dopamine-induced activation of Gs protein, leading to the accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human D1 or D5 dopamine receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Dopamine.
-
Test compounds (e.g., this compound).
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
384-well white plates.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target receptor into 384-well plates at a density of 2,500 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and dopamine in assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the test compound at various concentrations in the presence of a fixed concentration of dopamine (e.g., EC20).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 and Emax values using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key event in GPCR signaling and regulation.
Materials:
-
U2OS cells stably co-expressing the human D1 or D5 receptor fused to a ProLink tag and a β-arrestin-enzyme acceptor fusion protein.
-
Assay buffer.
-
Dopamine.
-
Test compounds.
-
Detection reagents (e.g., DiscoveRx PathHunter assay).
-
384-well white plates.
Procedure:
-
Cell Plating: Plate the engineered U2OS cells in 384-well plates and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations in the presence of a fixed concentration of dopamine.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagents and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Analyze the data to determine the EC50 and Emax values for β-arrestin recruitment.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Materials:
-
Cell membranes prepared from cells expressing the D1 or D5 receptor.
-
Radioligand (e.g., [³H]SCH23390).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM (+)-butaclamol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and perform a competition binding analysis to determine the Ki value of the test compound.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways of D1/D5 receptors and the experimental workflows.
References
Independent Verification of MLS1082's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MLS1082, a positive allosteric modulator (PAM) of the D1-like dopamine receptor (D1R), with alternative compounds. The information presented is based on available experimental data to assist researchers in evaluating its mechanism of action and potential applications.
Executive Summary
This compound is a pyrimidone-based positive allosteric modulator of the D1-like dopamine receptor, potentiating both G protein- and β-arrestin-mediated signaling pathways.[1][2] It acts at an intracellular allosteric site, likely within the second intracellular loop (IL2) of the receptor.[3][4] This guide compares this compound with other known D1R PAMs, including MLS6585, which binds to a distinct allosteric site, and Compound B and DETQ, which are thought to share a similar binding pocket with this compound.[5] The comparative data highlights the diversity of allosteric modulation of the D1R and provides a framework for selecting appropriate tool compounds for research and development.
Comparative Analysis of D1R Positive Allosteric Modulators
The following table summarizes the key pharmacological parameters of this compound and its alternatives. The data is compiled from various independent studies to provide a comprehensive overview.
| Compound | Chemical Class | Putative Binding Site | Dopamine Potentiation (cAMP Assay) | Dopamine Potentiation (β-arrestin Assay) | Intrinsic Agonist Activity |
| This compound | Pyrimidone | Intracellular Loop 2 (IL2) | EC50 Fold Shift: ~3-fold | EC50 Fold Shift: ~11-fold | None reported |
| MLS6585 | Structurally Distinct | Unknown | EC50 Fold Shift: ~4-fold | EC50 Fold Shift: ~6-fold | None reported |
| Compound B | N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide | Intracellular Loop 2 (IL2) | EC50: 43 nM | Not explicitly quantified in cited sources | None reported |
| DETQ | Dihydroisoquinolinone | Intracellular Loop 2 (IL2) | Kb: 26 nM (21-fold leftward shift) | Not explicitly quantified in cited sources | Weak allosteric agonist activity (~12% of dopamine) |
| Compound A | Piperazine derivative | N-terminal/extracellular region | EC50: 230 nM | Not explicitly quantified in cited sources | Agonist activity at D2 receptor |
Note: EC50 fold shift values for this compound and MLS6585 in the presence of dopamine are approximated from graphical data presented in the cited literature. The potency of Compound B and DETQ are presented as EC50 and Kb values, respectively, as reported in their primary characterization studies.
Experimental Methodologies
The characterization of these D1R PAMs primarily relies on two key in vitro functional assays: cAMP accumulation assays to measure G-protein signaling and β-arrestin recruitment assays.
cAMP Accumulation Assay
This assay quantifies the potentiation of dopamine-stimulated Gs protein signaling.
-
Principle: The D1 receptor is a Gs-coupled GPCR. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). PAMs enhance the ability of the agonist (dopamine) to stimulate cAMP production.
-
General Protocol:
-
HEK293 cells stably or transiently expressing the human D1 receptor are seeded in multi-well plates.
-
Cells are pre-incubated with the test compound (PAM) at various concentrations or a vehicle control.
-
Dopamine is then added at a range of concentrations to generate a dose-response curve.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter system (e.g., GloSensor cAMP Assay).
-
Data is analyzed to determine the EC50 (concentration of dopamine that produces 50% of the maximal response) in the presence and absence of the PAM. A leftward shift in the dopamine EC50 indicates positive allosteric modulation.
-
β-Arrestin Recruitment Assay
This assay measures the ability of the PAM to enhance dopamine-induced recruitment of β-arrestin to the D1 receptor.
-
Principle: Upon agonist-induced activation and phosphorylation, GPCRs recruit β-arrestin proteins, which mediate receptor desensitization and can also initiate G protein-independent signaling. PAMs can potentiate this recruitment.
-
General Protocol:
-
A cell line, often a HEK293 derivative, is used that co-expresses the D1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). A common commercially available system is the PathHunter assay.
-
Activation of the D1R by an agonist in the presence of a PAM enhances the interaction between the receptor and β-arrestin.
-
This interaction brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
The signal is measured using a luminometer, and dose-response curves for the agonist with and without the PAM are generated to quantify the potentiation effect.
-
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the D1 receptor signaling pathway and the proposed mechanism of action for this compound and its comparators.
Caption: D1 Receptor Signaling Pathways.
Caption: D1R PAM Mechanism of Action.
Independent Verification
The primary evidence for the mechanism of action of this compound and its comparators comes from functional assays (cAMP and β-arrestin recruitment) and mutagenesis studies. For instance, the activity of this compound is abrogated by a point mutation (R130Q) in the D1 receptor, a residue located in the second intracellular loop, which does not affect the activity of MLS6585, suggesting different binding sites. Similarly, the species selectivity of Compound B has been mapped to a single amino acid at position 130.
While these studies provide strong evidence for the allosteric mechanism and binding site of this compound, there is a lack of publicly available, independent verification using direct biophysical methods such as Surface Plasmon Resonance (SPR) or Förster Resonance Energy Transfer (FRET) to characterize the binding kinetics and direct interaction of this compound with the purified D1 receptor. Such studies would provide further validation of its mechanism of action. FRET-based biosensors have been successfully used to study D1R signaling in vivo, demonstrating the feasibility of such techniques for investigating receptor dynamics.
Conclusion
This compound is a valuable research tool for studying the allosteric modulation of the D1 dopamine receptor. Its distinct mechanism of action, particularly its potentiation of both G protein and β-arrestin pathways, and its distinct binding site compared to other PAMs like MLS6585, make it a useful compound for dissecting the complexities of D1R signaling. The comparative data and experimental protocols provided in this guide are intended to facilitate the design of future studies and the interpretation of experimental results. Further independent verification of the direct binding of this compound to the D1R using biophysical techniques would be a valuable addition to the existing body of evidence.
References
- 1. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MLS1082 and First-Generation D1 Dopamine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation positive allosteric modulator (PAM) MLS1082 against first-generation D1 dopamine receptor (D1R) PAMs. The content herein is supported by experimental data to objectively assess the advantages of this compound in the context of drug development and neuroscience research.
Introduction to D1 Receptor Positive Allosteric Modulation
The D1 dopamine receptor, a G-protein coupled receptor (GPCR), is a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Traditional orthosteric agonists that directly target the dopamine binding site have faced challenges, including a narrow therapeutic window, rapid tolerance development, and off-target effects.[1] Positive allosteric modulators (PAMs) offer a promising alternative by binding to a distinct site on the receptor, thereby enhancing the effect of the endogenous agonist, dopamine. This mechanism is anticipated to provide a more nuanced and physiologically relevant modulation of D1R activity.
First-generation D1R PAMs, such as Compound A, Compound B, and DETQ, were instrumental in validating this therapeutic concept. However, they also presented certain liabilities, including off-target effects and species-specific activity, which have limited their clinical translation. This compound, a structurally novel pyrimidone-based PAM, represents a second-generation compound designed to overcome some of these limitations.[1][2]
Quantitative Performance Comparison
The following tables summarize the key pharmacological parameters of this compound in comparison to first-generation D1R PAMs.
| Compound | Class | Potency (cAMP Assay) | Key Limitations |
| This compound | Second-Generation PAM | EC50 = 123 nM[2] | Data on in-vivo efficacy and safety are still emerging. |
| Compound A | First-Generation PAM | EC50 = 230 nM | Agonist activity at the D2 receptor. |
| Compound B | First-Generation PAM | EC50 = 43 nM | Lacks activity at rodent D1 receptors, complicating preclinical studies. |
| DETQ | First-Generation PAM | Kb = 26 nM[3] | ~30-fold less potent at rodent D1 receptors; shows weak allosteric agonism. |
Table 1: Comparison of Potency and Limitations of D1 Receptor PAMs.
| Compound | G-Protein Signaling (cAMP) | β-Arrestin Recruitment | Intrinsic Agonist Activity | Binding Site |
| This compound | Potentiates | Potentiates | None Observed | Intracellular Loop 2 (IL2) |
| Compound B | Potentiates | Potentiates | Not reported as significant | Intracellular Loop 2 (IL2) |
| DETQ | Potentiates | Potentiates | Weak | Intracellular Loop 2 (IL2) |
Table 2: Mechanistic Profile of D1 Receptor PAMs.
Key Advantages of this compound
This compound demonstrates several key advantages over the first-generation PAMs:
-
Lack of Intrinsic Agonism: Unlike DETQ, which exhibits weak allosteric agonist activity, this compound has not been observed to have intrinsic activity, meaning it only modulates the receptor in the presence of an orthosteric agonist like dopamine. This is a desirable trait for a PAM, as it preserves the natural temporal and spatial dynamics of endogenous neurotransmission.
-
Structurally Novel Scaffold: The pyrimidone-based structure of this compound is distinct from the earlier PAMs, offering a different chemical scaffold for further drug development and optimization.
-
Potentiation of Multiple Signaling Pathways: this compound effectively potentiates both G-protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 receptor. This balanced modulation may be beneficial for achieving a full spectrum of therapeutic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Accumulation Assay
This assay is used to determine the potentiation of G-protein signaling.
-
Cell Culture: HEK293 cells stably expressing the human D1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Compound Addition: Test compounds (this compound or first-generation PAMs) are added to the wells at various concentrations, followed by a sub-maximal concentration (e.g., EC20) of dopamine.
-
Incubation: The plates are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Detection: Intracellular cAMP levels are measured using a commercially available assay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assay, following the manufacturer's instructions.
-
Data Analysis: The data are normalized to the response of dopamine alone, and dose-response curves are generated to determine the EC50 values for potentiation.
β-Arrestin Recruitment Assay
This assay measures the potentiation of β-arrestin signaling. The DiscoverX PathHunter β-arrestin assay is a commonly used platform.
-
Cell Line: A cell line co-expressing the D1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Assay Principle: Upon agonist and PAM stimulation, β-arrestin is recruited to the D1 receptor, bringing the PK and EA tags into proximity. This allows for the complementation of a β-galactosidase enzyme, which then cleaves a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Cells are plated in a 96-well or 384-well plate.
-
Test compounds and a sub-maximal concentration of dopamine are added to the wells.
-
The plate is incubated at 37°C for 60-90 minutes.
-
Detection reagents are added according to the manufacturer's protocol.
-
Chemiluminescence is read on a plate reader.
-
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for potentiation of β-arrestin recruitment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the D1 dopamine receptor and a typical experimental workflow for screening D1R PAMs.
D1 Dopamine Receptor Signaling Pathways
Experimental Workflow for D1R PAM Discovery
Conclusion
This compound represents a significant advancement in the development of D1 dopamine receptor positive allosteric modulators. Its distinct chemical structure, lack of intrinsic agonism, and balanced potentiation of both G-protein and β-arrestin signaling pathways position it as a superior research tool and a more promising therapeutic candidate compared to first-generation PAMs. The limitations of earlier compounds, such as off-target activity and species selectivity, highlight the advantages of this compound's more refined pharmacological profile. Further preclinical and clinical investigation of this compound and analogous second-generation PAMs is warranted to fully elucidate their therapeutic potential in treating a range of CNS disorders.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MLS1082 and Other D1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MLS1082, a novel D1-like dopamine receptor positive allosteric modulator (PAM), with other notable D1R PAMs. The therapeutic hypothesis underlying these compounds is the potentiation of D1 dopamine receptor (D1R) signaling, a promising strategy for the treatment of various neurocognitive disorders.[1][2][3] By enhancing the receptor's response to endogenous dopamine, D1R PAMs offer a nuanced approach to modulating dopaminergic activity, potentially avoiding the limitations of direct agonists.[4]
Performance Comparison of D1R Positive Allosteric Modulators
The following tables summarize the available quantitative data for this compound and its key alternatives, DETQ and LY3154207 (also known as Mevidalen). It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | Parameter | Value | Source |
| This compound | Dopamine-stimulated G protein signaling | EC50 | 123 nM | [5] |
| This compound | β-arrestin recruitment (in the presence of Dopamine) | EC50 | 0.22 µM | |
| This compound | cAMP accumulation (in the presence of Dopamine) | EC50 | 0.44 µM | |
| DETQ | cAMP response to dopamine | Kb | 26 nM | |
| LY3154207 (Mevidalen) | Human D1 cAMP assay | EC50 | 3 nM |
Table 1: Potency of D1R PAMs in In Vitro Assays. This table highlights the potency of this compound, DETQ, and LY3154207 in functional assays. Lower EC50 and Kb values indicate higher potency.
| Compound | Effect on Dopamine-mediated D1R Signaling | Source |
| This compound Analogues | ~8-fold amplification | |
| DETQ | 21-fold leftward shift in cAMP response to dopamine |
Table 2: Efficacy of D1R PAMs. This table showcases the modulatory effect of this compound analogues and DETQ on the dopamine-mediated response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for evaluating D1R PAMs.
Caption: D1 Receptor Signaling Pathway. This diagram illustrates how dopamine activates the D1 receptor, leading to the production of cAMP via Gs protein and adenylyl cyclase, and the recruitment of β-arrestin. This compound, as a positive allosteric modulator, enhances the receptor's response to dopamine.
Caption: A generalized workflow for the in vitro evaluation of D1R PAMs.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize D1R PAMs, based on commercially available kits frequently cited in the literature.
cAMP Accumulation Assay (e.g., DiscoverX HitHunter® cAMP Assay)
This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon D1 receptor activation.
Principle: The assay is a competitive immunoassay. Free cAMP in the cell lysate competes with enzyme-labeled cAMP for binding to a specific antibody. The amount of enzyme-labeled cAMP bound to the antibody is inversely proportional to the concentration of free cAMP in the lysate. A chemiluminescent substrate is used to generate a signal that is detected on a plate reader.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human D1 dopamine receptor in appropriate media.
-
Harvest and seed the cells into 384-well white-walled assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the D1R PAMs (e.g., this compound) and the agonist (dopamine) in assay buffer.
-
Add the PAMs to the cells, followed by the addition of dopamine. For agonist-only controls, add assay buffer instead of the PAM.
-
-
Cell Lysis and cAMP Detection:
-
After the desired incubation period, lyse the cells according to the manufacturer's protocol.
-
Add the cAMP antibody and the enzyme-labeled cAMP conjugate to the cell lysate.
-
Incubate to allow for competitive binding.
-
-
Signal Generation and Detection:
-
Add the chemiluminescent substrate.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental wells from the standard curve.
-
Plot the concentration-response curves and determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter® β-Arrestin Assay)
This assay measures the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and signaling.
Principle: The assay utilizes enzyme fragment complementation (EFC). The D1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO-K1) stably co-expressing the ProLink-tagged D1 receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Plate the cells in a 384-well white assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare dilutions of the test compounds (D1R PAMs and dopamine).
-
Add the compounds to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the PathHunter Detection Reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescence using a plate reader.
-
Plot the dose-response curves to determine the potency (EC50) and efficacy (Emax) of the compounds in inducing β-arrestin recruitment.
-
Conclusion
This compound and other D1R PAMs represent a promising therapeutic avenue for neurological and cognitive disorders. This guide provides a comparative overview of this compound with its alternatives, DETQ and LY3154207, based on the currently available public data. The provided experimental protocols offer a foundation for researchers to design and execute studies to further validate and compare the therapeutic potential of these compounds. As research in this area progresses, direct head-to-head comparative studies will be crucial for a more definitive assessment of the relative performance of these promising modulators.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Prudent Disposal of MLS1082: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling MLS1082, a pyrimidone-based D1-like dopamine receptor positive allosteric modulator, must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this bioactive compound as hazardous chemical waste. Standard laboratory chemical waste guidelines provide a framework for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused neat compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and rinsate from cleaning contaminated glassware, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams. Do not mix with incompatible materials such as strong acids or bases.[4]
-
-
Waste Collection and Containment :
-
Solid Waste : Collect solid this compound waste (e.g., powder, contaminated wipes) in a dedicated, durable, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste : Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or HDPE bottle) with a screw cap.[4] Ensure at least one inch of headroom to allow for expansion.
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
-
Waste Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Include the date when waste was first added to the container.
-
-
Storage of Waste :
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory. This area should be at or near the point of waste generation.
-
Ensure the storage area is secure, away from heat and ignition sources, and separate from incompatible chemicals.
-
-
Disposal of Empty Containers :
-
A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
Once triple-rinsed, deface the original chemical label on the container before disposing of it as regular trash or recycling, in accordance with institutional policies.
-
-
Arranging for Final Disposal :
-
Do not discharge this compound waste down the sink or dispose of it in regular trash.
-
Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste pickup requests.
-
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | General Laboratory Guidelines |
| Container Type | HDPE or Chemical-Resistant Glass | |
| Container Headroom | Minimum 1 inch | |
| Storage Location | Designated Satellite Accumulation Area | |
| Empty Container Rinse | Triple-Rinse with Appropriate Solvent | |
| Rinsate Disposal | Collect as Hazardous Waste | |
| Prohibited Disposal | Sink Drain, Regular Trash, Evaporation |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound from laboratory generation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Guidelines for MLS1082
Disclaimer: A specific Safety Data Sheet (SDS) for MLS1082 could not be located. The following information is based on general best practices for handling similar laboratory research chemicals and should be used as a starting point for a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural guidance to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling chemical compounds like this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles. |
| Hands | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean, uncluttered, and within a properly functioning chemical fume hood.
-
Weighing: If working with a solid form of this compound, weigh the required amount on a calibrated analytical balance within the fume hood to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.
-
General Use: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][2]
Storage Plan
| Parameter | Recommendation |
| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a designated, well-ventilated, and secure area away from incompatible materials. |
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste and disposed of according to institutional and local regulations.
-
Segregation: Segregate waste contaminated with this compound from other laboratory waste. This includes used pipette tips, centrifuge tubes, and any contaminated PPE.
-
Labeling: Clearly label the hazardous waste container with the contents, including the name "this compound" and any solvents used.
-
Collection: Place all contaminated solid and liquid waste into appropriate, sealed hazardous waste containers.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. Do not pour any waste containing this compound down the drain.
Experimental Workflow
The following diagram illustrates a general workflow for handling a research chemical like this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
